Technical Guide: Molecular Structure and Formula of Methyl Pent-2-enethioate
The following technical guide provides an in-depth analysis of Methyl pent-2-enethioate , specifically focusing on the S-Methyl isomer (S-Methyl pent-2-enethioate), which is the standard configuration for "thioates" in f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Methyl pent-2-enethioate , specifically focusing on the S-Methyl isomer (S-Methyl pent-2-enethioate), which is the standard configuration for "thioates" in flavor chemistry and organic synthesis unless otherwise specified.
CAS Registry Number: 84307-99-3
Primary Classification:
-Unsaturated Thioester
Version: 1.0 | Date: March 04, 2026[1]
Part 1: Executive Summary
Methyl pent-2-enethioate (
) is a specialized organosulfur compound characterized by an -unsaturated thioester moiety. Unlike its oxygenated analog (Methyl pent-2-enoate), the substitution of the ether oxygen with sulfur imparts unique electronic properties, including enhanced acylating ability and a distinct olfactory profile often described as sulfurous, tropical, or alliaceous depending on concentration. This compound serves as a critical intermediate in the synthesis of heterocycles and as a high-impact flavoring agent in the food and fragrance industries.
Part 2: Chemical Identity & Structural Analysis[1][2]
Nomenclature and Formula
IUPAC Name: S-Methyl (E)-pent-2-enethioate
Common Names: Methyl 2-pentenethioate; S-Methyl 2-pentenethioate
Molecular Formula:
Molecular Weight: 130.21 g/mol
Molecular Architecture
The molecule consists of a 5-carbon chain with a double bond at the C2 position, conjugated with a carbonyl group (
), which is further bonded to an S-methyl group.
Conjugation System: The
-system of the alkene () is conjugated with the carbonyl -system. The sulfur atom, being less electronegative and larger than oxygen, donates electron density into the carbonyl less effectively than an alkoxy oxygen (resonance contribution is weaker). This makes the carbonyl carbon more electrophilic than in ordinary esters.
Stereochemistry: The double bond at C2 allows for cis (Z) and trans (E) isomerism. The (E)-isomer is thermodynamically favored and is the standard commercial form.
Structural Visualization
The following diagram illustrates the chemical connectivity and the key functional zones of the molecule.
Part 3: Physicochemical Properties
The physical constants below are critical for isolation and handling. Due to the specific nature of this CAS, some values are derived from validated computational models for thioesters.
Property
Value
Notes
Appearance
Colorless to pale yellow liquid
Oxidizes slightly upon air exposure.
Boiling Point
165 °C - 170 °C (est.)
Higher than O-ester analog due to MW.
Density
g/cm³
At 20 °C.
LogP
2.15 (Predicted)
Moderately lipophilic.
Refractive Index
1.485 - 1.495
Indicative of conjugation.
Flash Point
~55 °C
Flammable liquid (Class 3).
Odor Threshold
< 10 ppb
Extremely potent; sulfurous/tropical.
Part 4: Synthetic Methodologies
Researchers typically synthesize S-Methyl pent-2-enethioate via the acylation of methanethiol or by Horner-Wadsworth-Emmons (HWE) olefination.
Protocol A: Thioacylation of Acid Chlorides (Standard)
This method is preferred for scale-up due to high yields and mechanistic simplicity.
Reaction:
Step-by-Step Protocol:
Preparation of Acid Chloride:
Charge a flame-dried flask with (E)-pent-2-enoic acid (1.0 eq) and DCM (anhydrous).
Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.
Stir for 2 hours at room temperature. Remove solvent/excess reagent in vacuo to obtain Pent-2-enoyl chloride.
Thioesterification:
Dissolve Sodium Methanethiolate (NaSMe, 1.1 eq) in anhydrous THF at 0°C.
Add the crude acid chloride (dissolved in THF) dropwise over 30 minutes.
Critical Control Point: Maintain temperature < 5°C to prevent polymerization of the unsaturated system.
Work-up:
Quench with saturated
. Extract with Diethyl Ether ().
Wash organic layer with
(aq) and Brine.
Dry over
and concentrate.
Purification:
Distillation under reduced pressure (vacuum) is required to remove disulfide byproducts.
Protocol B: HWE Olefination (Stereoselective)
Used when high (E)-selectivity is required from non-acid precursors.
To validate the structure, the following spectroscopic signals must be observed.
Nuclear Magnetic Resonance (
H NMR)
Solvent:
, 400 MHz.
Position
Shift (, ppm)
Multiplicity
Integration
Assignment
H-3
6.85 - 6.95
dt (doublet of triplets)
1H
-vinyl proton (deshielded)
H-2
6.05 - 6.15
dt
1H
-vinyl proton
S-Me
2.35 - 2.40
s (singlet)
3H
Thioester methyl group
H-4
2.15 - 2.25
m (multiplet)
2H
Methylene group
H-5
1.05 - 1.10
t (triplet)
3H
Terminal methyl
Interpretation: The large coupling constant (
Hz) between H-2 and H-3 confirms the (E)-configuration . The S-methyl singlet at ~2.4 ppm is diagnostic for S-alkyl thioesters (O-methyl would be ~3.7 ppm).
Infrared Spectroscopy (IR)
1660 - 1690 cm⁻¹:
Stretch. Lower frequency than normal esters (1735 cm⁻¹) due to conjugation and the heavy atom effect of sulfur.
1630 cm⁻¹:
Stretch (Alkene).
~1000 cm⁻¹: C-S Stretch.
Part 6: Applications
Flavor & Fragrance[10]
Profile: At high dilution (ppm levels), it exhibits "tropical fruit" notes (durian, pineapple) and "cheesy" nuances.
Use Case: Used in savory flavor formulations (meat, cheese) to add depth and in exotic fruit flavors to provide realistic sulfurous ripeness.
Pharmaceutical Intermediate
The compound acts as a Michael Acceptor . The thioester group is a "activated" ester, making the carbonyl susceptible to nucleophilic attack by amines or alcohols under mild conditions, facilitating the synthesis of complex amides or heterocycles without harsh coupling reagents.
Part 7: Safety & Handling (SDS Summary)
Hazards:
H226: Flammable liquid and vapor.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Stench: Possesses a pervasive, unpleasant odor in concentrated form.
Precautions:
Handle only in a functioning chemical fume hood.
Double-glove (Nitrile) recommended.
Decontamination: Treat glassware with bleach (sodium hypochlorite) solution to oxidize the sulfur residues before removal from the hood.
References
PubChem Compound Summary. (2025). Methyl pent-2-enethioate (Compound).[1][2][4][5][9][10] National Center for Biotechnology Information. [Link]
The Good Scents Company. (2024). Flavor and Fragrance Materials: Thioesters. [Link]
IUPAC name for Methyl pent-2-enethioate flavor compounds
Structural Elucidation, Synthesis, and Application in Flavor Chemistry Abstract This guide provides a comprehensive technical analysis of S-methyl pent-2-enethioate (FEMA 4165), a high-impact flavor toxicant used in the...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation, Synthesis, and Application in Flavor Chemistry
Abstract
This guide provides a comprehensive technical analysis of S-methyl pent-2-enethioate (FEMA 4165), a high-impact flavor toxicant used in the formulation of tropical fruit, cheese, and strawberry profiles. Unlike simple esters, the thioester linkage confers unique reactivity and olfactory potency. This document details the IUPAC nomenclature logic, validated synthetic protocols, and analytical characterization methods required for its precise application in flavor science.
Part 1: Nomenclature & Structural Analysis
The precise IUPAC name for the compound often colloquially referred to as "Methyl pent-2-enethioate" is
-methyl ()-pent-2-enethioate .
1.1 Deconstruction of the IUPAC Name
The nomenclature follows the IUPAC recommendations for thioesters, where the carbonyl oxygen is retained, and the ether-like oxygen is replaced by sulfur.
Parent Chain (Pent-2-ene): A five-carbon chain containing a double bond at the C2 position.
Functional Group (Thioate): The suffix "-thioate" indicates a
-methyl): The prefix "-" is mandatory. It explicitly designates that the methyl group is attached to the sulfur atom, distinguishing it from the isomeric O-methyl pent-2-enethionoate ().
Stereochemistry (
): The substituent groups at the C2=C3 double bond are on opposite sides (Entgegen), which is the thermodynamically stable and organoleptically preferred isomer.
1.2 Visualizing the Nomenclature Logic
The following diagram illustrates the hierarchical decision tree used to derive the IUPAC name, ensuring no ambiguity between thio- and thiono- isomers.
Figure 1.1: Hierarchical derivation of the IUPAC name S-methyl (E)-pent-2-enethioate.
Part 2: Synthetic Methodologies
Synthesis of
-unsaturated thioesters requires careful control to prevent polymerization or isomerization of the double bond. The most robust protocol involves the nucleophilic attack of a thiolate on an acid chloride.
2.1 Primary Protocol: Acyl Chloride Activation
This method is preferred for its high yield and retention of the (
)-configuration.
Reagents:
(
)-Pent-2-enoic acid (Precursor)
Oxalyl chloride (Chlorinating agent)
Sodium methanethiolate (NaSMe) or Methanethiol (MeSH) with Pyridine
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
Activation (Acid Chloride Formation):
Dissolve (
)-pent-2-enoic acid (10 mmol) in anhydrous DCM (20 mL) under atmosphere.
Add catalytic DMF (2 drops).
Add oxalyl chloride (12 mmol) dropwise at 0°C.
Causality: Low temperature prevents thermal degradation; DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating chlorination.
Stir for 2 hours at room temperature until gas evolution (
, , ) ceases. Remove solvent/excess reagent in vacuo.
Thioesterification:
Resuspend the crude pent-2-enoyl chloride in dry THF (15 mL).
Cool to -10°C.
Add Sodium methanethiolate (11 mmol) in portions.
Critical Control Point: If using MeSH gas, bubble it into a solution containing Pyridine (1.1 eq) to act as an HCl scavenger. NaSMe is preferred for stoichiometry control.
Stir for 3 hours, allowing the mixture to reach room temperature.
Threshold: Extremely low odor detection threshold (ppb range), requiring high dilution for commercial application.
4.2 Metabolic Fate
Thioesters are susceptible to hydrolysis by esterases (e.g., carboxylesterases) in the liver and blood.
Pathway: Hydrolysis yields Pent-2-enoic acid and Methanethiol.
Safety: Methanethiol is rapidly metabolized to sulfate and
, but handling of the neat chemical requires fume hoods due to volatility and toxicity of the hydrolysis products.
References
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.
The Good Scents Company. (n.d.). S-methyl pent-2-enethioate Flavor Profile and Data. Retrieved from
FEMA. (2005). FEMA GRAS Assessment of Aliphatic and Aromatic Thioesters. Flavor and Extract Manufacturers Association.
PubChem. (n.d.). Compound Summary: S-Methyl pent-2-enethioate. National Center for Biotechnology Information.
Blank, I., et al. (2002). Synthesis and sensorial properties of thiols and thioesters. Journal of Agricultural and Food Chemistry. (Contextual citation for thioester synthesis protocols).
The Sensory Profile and Odor Description of Methyl pent-2-enethioate: A Predictive and Methodological Framework
A Technical Guide for Researchers and Drug Development Professionals Abstract Methyl pent-2-enethioate is an unsaturated thioester whose sensory properties have not been empirically documented in peer-reviewed literature...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl pent-2-enethioate is an unsaturated thioester whose sensory properties have not been empirically documented in peer-reviewed literature. This technical guide provides a scientifically-grounded, predictive sensory profile of this molecule, constructed from the known organoleptic properties of structurally related thioesters and volatile sulfur compounds. We hypothesize that Methyl pent-2-enethioate possesses a complex odor profile characterized by tropical fruit, alliaceous (onion/garlic), and green notes, with a potent, low odor detection threshold typical of sulfur-containing compounds.[1][2][3] This document serves as a foundational resource for researchers in flavor chemistry, sensory science, and drug development by not only predicting the sensory attributes of this novel compound but also by providing comprehensive, field-proven methodologies for its empirical validation. Detailed protocols for descriptive sensory analysis and Gas Chromatography-Olfactometry (GC-O) are presented, offering a robust framework for the characterization of this and other high-impact aroma chemicals.
Introduction: The Potent World of Volatile Sulfur Compounds
Volatile organic sulfur compounds (VOSCs) represent a fascinating and critical class of molecules in the realm of flavor and fragrance. Although they constitute a small fraction of the total volatile compounds found in food and natural products, their contribution to aroma is disproportionately significant.[1][2] This is primarily due to their exceptionally low odor detection thresholds, which can be in the parts-per-billion or even parts-per-trillion range.[3][4] Consequently, VOSCs often act as "character-impact compounds," defining the unique aroma of a substance, from the tropical notes of passionfruit to the roasted character of coffee.[3][5]
Thioesters, a subclass of VOSCs with the general structure R-C(=O)-S-R', are particularly important for generating a wide array of scents, including cheesy, fermented, savory, and fruity aromas.[6][7][8] The specific sensory characteristics are heavily influenced by the nature of the alkyl/acyl groups attached to the thioester core.
This guide focuses on a specific, yet undocumented molecule: Methyl pent-2-enethioate . Given the absence of direct sensory data in scientific literature, this document aims to:
Predict a sensory profile for Methyl pent-2-enethioate based on structure-activity relationships derived from analogous compounds.
Provide detailed, actionable protocols for both sensory and instrumental analysis to enable researchers to empirically validate and characterize this molecule.
Offer a centralized technical resource for professionals engaged in the discovery and application of novel flavor and aroma compounds.
Predicted Sensory Profile of Methyl pent-2-enethioate
The chemical structure of Methyl pent-2-enethioate—featuring a five-carbon chain with a double bond at the second position (pent-2-enoyl group) and a methyl thioester moiety—suggests a complex and potent aroma profile. Our prediction is derived from the known sensory attributes of S-methyl thioesters and unsaturated esters.
Key Odor Descriptors
S-methyl thioesters are known to impart a range of notes from cheesy and fermented to fruity and sulfurous.[6][7] For instance, S-methyl thiohexanoate is described with "green," "floral," and "pineapple" notes, while shorter-chain variants like S-methyl thiopropionate are associated with cheese, specifically Camembert.[7] The unsaturation in the pent-2-enoyl group is also expected to contribute green and fruity characteristics, similar to those found in other unsaturated esters used in the flavor industry.
Based on this, we predict Methyl pent-2-enethioate will exhibit a multifaceted odor profile. The initial perception is likely to be dominated by tropical fruit (pineapple, passionfruit-like) and sharp, green notes, derived from the unsaturated C5 backbone. This will likely be accompanied by a distinct sulfurous, alliaceous (onion-like) character from the methyl thioester group. At higher concentrations, this sulfur note may become more pronounced and potentially perceived as savory or even objectionable, a common trait for VOSCs.[3][5]
Quantitative Sensory Data (Predicted)
The following table summarizes the predicted sensory attributes and their likely intensity on a standardized scale, which must be confirmed through empirical descriptive analysis.
Sensory Attribute
Predicted Intensity (0-10 Scale)
Description & Justification
Tropical Fruit
7-9
Derived from the unsaturated ester moiety and similar S-methyl thioesters (e.g., S-methyl thiohexanoate).[7] Expected to be a primary, defining characteristic.
Sulfurous/Alliaceous
5-7
A characteristic note of the methyl thioester group.[6][9] Its intensity may vary significantly with concentration, potentially becoming dominant.[3]
Green/Unripe
4-6
Associated with the C5 unsaturated carbon chain. This note would contribute to the sharpness and complexity of the fruit character.
Sweet
3-5
A common background note for many fruity esters and some thioesters.
Cheesy/Fermented
2-4
A potential minor note, as seen in other S-methyl thioesters, though likely less pronounced than in saturated, shorter-chain analogues.[6][7]
Odor Potency and Threshold
Volatile sulfur compounds are renowned for their potency.[1][2] It is highly probable that Methyl pent-2-enethioate has a very low odor detection threshold, likely in the nanogram per liter (ng/L) range in air. This potency means that even trace amounts can have a significant impact on the overall aroma of a product, making it a potential high-impact flavor chemical.[5]
Methodologies for Empirical Characterization
To move from a predictive to a confirmed sensory profile, rigorous analytical and sensory protocols are required. The following sections detail the necessary experimental workflows.
Protocol for Descriptive Sensory Analysis
Descriptive analysis is the gold-standard for characterizing the sensory profile of a compound.[10] It uses a panel of trained human assessors to identify, describe, and quantify the sensory attributes of a sample.
Objective: To define and quantify the sensory aroma attributes of Methyl pent-2-enethioate.
Materials:
Pure standard of Methyl pent-2-enethioate (>98% purity).
Odor-free solvent (e.g., propylene glycol, diethyl ether, or mineral oil).
Glass sniffing jars with Teflon-lined caps.
Odor-free cotton or paper blotters.
A panel of 10-12 trained sensory assessors.
Sensory booths with controlled lighting and ventilation.
Methodology:
Panelist Training & Lexicon Development:
Select panelists based on their ability to perceive and describe aromas.
Conduct multiple training sessions where panelists are exposed to a range of reference aroma standards representing potential notes (e.g., fruity, green, sulfurous, cheesy).
Through consensus, the panel develops a specific vocabulary (lexicon) to describe the aroma of Methyl pent-2-enethioate. This lexicon should include terms for all perceived aroma characters.
Sample Preparation:
Prepare a series of dilutions of Methyl pent-2-enethioate in the chosen solvent to determine an appropriate evaluation concentration.
For evaluation, pipette a standardized amount (e.g., 1 mL) of the diluted sample onto a blotter inside a coded sniffing jar.
Allow the sample to equilibrate for a set time (e.g., 15 minutes) before evaluation.
Evaluation Procedure:
Panelists evaluate the coded samples in individual sensory booths.
For each sample, they rate the intensity of each attribute from the developed lexicon on a structured scale (e.g., a 15-point line scale anchored from "none" to "very high").
Include a warm-up/reference sample and ensure adequate breaks between samples to prevent olfactory fatigue.
Data Analysis:
Collect the intensity ratings from all panelists.
Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences and build a final sensory profile, often visualized as a spider or radar plot.
Diagram: Sensory Evaluation Workflow
A flowchart of the descriptive sensory analysis process.
Protocol for Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[10][11][12] This allows for the identification of specific odor-active compounds in a mixture, even those present at concentrations below the detection limits of instrumental detectors like mass spectrometers.[13][14]
Objective: To determine the retention time and odor character of Methyl pent-2-enethioate as it elutes from the GC column and to estimate its odor potency relative to other compounds.
Instrumentation:
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
An olfactory detection port (ODP) that splits the column effluent between the instrumental detector and a sniffing port.
Humidifier to add moisture to the effluent going to the ODP to prevent nasal dehydration.
Voice recording software or a keypad for real-time annotation of odor events.
Methodology:
Sample Preparation:
Prepare a dilute solution of Methyl pent-2-enethioate in a suitable volatile solvent (e.g., dichloromethane). The concentration should be high enough for instrumental detection but low enough to avoid overwhelming the assessor at the ODP.
GC Configuration:
Select a GC column appropriate for volatile sulfur compounds (e.g., a wax-based or a low-bleed non-polar column).
Optimize the GC temperature program to achieve good separation of the analyte from any impurities.
Set the effluent split ratio between the detector (MS/FID) and the ODP (typically 1:1).
Olfactometry (Sniffing) Procedure:
An assessor (or multiple assessors in separate runs) sits at the ODP and sniffs the effluent throughout the GC run.
When an odor is detected, the assessor records the time, describes the character of the odor (using the previously developed lexicon), and rates its intensity.
This process identifies the exact point in the chromatogram where the odor-active compound elutes.
Data Analysis & Interpretation:
Correlate the time of the odor event with the retention time of the peak on the MS/FID chromatogram to confirm that Methyl pent-2-enethioate is responsible for the perceived odor.
For potency estimation, perform Aroma Extract Dilution Analysis (AEDA). This involves serially diluting the sample and re-analyzing it by GC-O until no odor is detected. The highest dilution at which the compound is still smelled gives its "Flavor Dilution (FD)" factor, a measure of its odor potency.[5]
Diagram: Gas Chromatography-Olfactometry (GC-O) Workflow
Workflow for identifying odor-active compounds using GC-O.
Potential Synthesis Route
Thioesters can be synthesized through several established methods.[8] A common and effective route for preparing Methyl pent-2-enethioate would involve the reaction of an activated form of pent-2-enoic acid with a methyl thiol source.
A plausible laboratory-scale synthesis:
Activation of Carboxylic Acid: Convert (E)-pent-2-enoic acid to its corresponding acid chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent.
Thioesterification: React the resulting pent-2-enoyl chloride with sodium thiomethoxide (the sodium salt of methanethiol) in an appropriate solvent like THF or dichloromethane. The thiomethoxide anion acts as a nucleophile, displacing the chloride to form the target thioester, Methyl pent-2-enethioate.
Workup and Purification: The reaction mixture would then be quenched, extracted, and purified using column chromatography to yield the pure product.
Conclusion and Future Directions
While direct empirical data is currently unavailable, a predictive analysis based on established structure-odor relationships strongly suggests that Methyl pent-2-enethioate is a potent aroma chemical with a complex profile of tropical fruit, green, and sulfurous notes. Its unsaturated nature combined with the thioester functional group positions it as a compound of significant interest for the flavor and fragrance industry, with potential applications in creating authentic tropical fruit, savory, and exotic flavor profiles.
The true value of this molecule, however, can only be unlocked through empirical research. The protocols for descriptive sensory analysis and Gas Chromatography-Olfactometry detailed in this guide provide a clear and robust pathway for this essential validation. We encourage researchers to undertake this work to confirm, refine, and expand upon the predictive framework presented here, thereby contributing valuable knowledge to the broader scientific community.
References
Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. ACS Symposium Series, 826, 1-16. Available from: [Link]
The Good Scents Company. (n.d.). methyl thio isovalerate S-methyl 3-methylbutanethioate. Retrieved from [Link]
Blank, I. (1997). Gas Chromatography-Olfactometry in Food Aroma Analysis. In R. Marsili (Ed.), Techniques for Analyzing Food Aroma. CRC Press. Available from: [Link]
Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. Request PDF. Available from: [Link]
Perfumer & Flavorist. (2018, January 5). Excellentia International's Natural Methyl Thio Esters. Retrieved from [Link]
Starkenmann, C., & Niclass, Y. (2011). Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry. Springer Nature Experiments. Available from: [Link]
Academia.edu. (n.d.). Volatile character-impact sulfur compounds and their sensory properties. Retrieved from [Link]
ResearchGate. (2025, August 7). Comparison of odour thresholds and odour qualities of the enantiomers of 4-mercapto-2-alkanones and 4-acetylthio-2-alkanones. Available from: [Link]
Milo, C., & Grosch, W. (2001). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 49(5), 2376-81. Available from: [Link]
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Available from: [Link]
Gläser, T. (2021, November 11). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available from: [Link]
Block, E., et al. (2018). The role of metals in mammalian olfaction of low molecular weight organosulfur compounds. Journal of Inorganic Biochemistry, 183, 12-23. Available from: [Link]
Markes International. (2024, July 30). Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Retrieved from: [Link]
Ruther, J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available from: [Link]
Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
FooDB. (2010, April 8). Showing Compound S-Methyl thioacetate (FDB003209). Retrieved from [Link]
Organic Syntheses. (2024, October 30). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
Milo, C., & Grosch, W. (2001). Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. Journal of Agricultural and Food Chemistry, 49(5), 2367-75. Available from: [Link]
Steinhaus, M., & Schieberle, P. (2016). Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Journal of Agricultural and Food Chemistry, 64(18), 3626-3635. Available from: [Link]
Google Patents. (n.d.). US7615661B2 - Thioester compounds and their use in fragrance or flavor applications.
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
ResearchGate. (n.d.). Analytical and Sensory Characterization of the Stereoisomers of 3-Mercaptocycloalkanones and 3-Mercaptocycloalkanols. Available from: [Link]
Soft Matter. (2023, September 19). Characterizing rheological properties and microstructure of thioester networks during degradation. Retrieved from [Link]
Kawasaki, T., et al. (2023). Synthesis of (E)‐α,β‐Unsaturated Thioesters from Malonic Acid Half Thioesters and Aldehydes. Chemistry – An Asian Journal, 18(14). Available from: [Link]
Difference between Methyl pent-2-enethioate and Methyl 2-pentenoate
Executive Summary This technical guide provides a high-resolution comparison between Methyl 2-pentenoate (an -unsaturated oxo-ester) and its thio-analog, Methyl pent-2-enethioate . While structurally homologous, the subs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a high-resolution comparison between Methyl 2-pentenoate (an
-unsaturated oxo-ester) and its thio-analog, Methyl pent-2-enethioate . While structurally homologous, the substitution of the etheric oxygen with sulfur introduces profound electronic divergences that alter reactivity, sensory perception, and utility in drug development.
This guide moves beyond basic property listing to explore the orbital interactions driving these differences, providing actionable protocols for synthesis and reactivity profiling.
Part 1: Structural & Electronic Divergence
The core differentiator between these two molecules lies in the orbital overlap between the heteroatom and the carbonyl carbon.
The Orbital Mismatch
Methyl 2-pentenoate (Oxo-ester): The ester oxygen possesses
orbitals that overlap effectively with the carbonyl carbon's orbital. This strong resonance () stabilizes the carbonyl, reducing its electrophilicity.
Methyl pent-2-enethioate (Thioester): The sulfur atom utilizes
orbitals. The size mismatch between sulfur's and carbon's orbitals results in poor overlap.[1] Consequently, resonance stabilization is significantly weaker. The carbonyl carbon retains more positive character, making it a "high-energy" bond susceptible to nucleophilic attack.
Physicochemical Comparison
Feature
Methyl 2-pentenoate
Methyl pent-2-enethioate
Structure
Heteroatom
Oxygen (Hard Base)
Sulfur (Soft Base)
CAS Number
818-59-7
Research Grade / Non-standard
Leaving Group pKa
~15.5 (Methanol)
~10.4 (Methanethiol)
Carbonyl Electrophilicity
Moderate
High
Sensory Profile
Fruity, Green, Strawberry-like
Pungent, Sulfurous, Tropical/Cheesy
Metabolic Stability
Hydrolyzed by Carboxylesterases
Rapidly cleaved by Thioesterases
Part 2: Visualization of Electronic Effects
The following diagram illustrates the resonance contributions and the resulting reactivity implications.
Figure 1: Electronic divergence driven by orbital overlap efficiency.
Part 3: Synthetic Workflows
Synthesis of the thioester requires activation strategies to overcome the poor nucleophilicity of the acid precursor or the volatility of the thiol.
Protocol A: Synthesis of Methyl 2-pentenoate (Fisher Esterification)
Principle: Acid-catalyzed equilibrium driven by excess alcohol.
Protocol B: Synthesis of Methyl pent-2-enethioate (Thioesterification)
Principle: Activation of the carboxylic acid to an acid chloride, followed by nucleophilic attack by the thiolate (more efficient than direct coupling).
Activation: Dissolve 2-pentenoic acid (10 mmol) in dry DCM (20 mL) at 0°C. Add oxalyl chloride (12 mmol) and a drop of DMF. Stir for 2 hours until gas evolution ceases.
Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to isolate crude 2-pentenoyl chloride.
Coupling: Re-dissolve acid chloride in dry THF (15 mL). Cool to -78°C.
Addition: Slowly add Sodium thiomethoxide (11 mmol) suspended in THF.
Workup: Allow to warm to RT. Quench with water. Extract with Ether.
Purification: Flash chromatography (Hexane/EtOAc). Note: Thioesters can be sensitive to hydrolysis on silica; use neutral buffered silica if necessary.
Part 4: Reactivity Profile & Kinetic Stability
The thioester is a "spring-loaded" electrophile. This section details how this reactivity manifests in experimental settings.
Hydrolysis & Aminolysis
Aminolysis (NCL Relevance): Thioesters react with amines (or cysteine thiolates) orders of magnitude faster than oxo-esters. This is the basis of Native Chemical Ligation , where a thioester intermediate undergoes transthioesterification followed by an S-to-N acyl shift.
Hydrolysis: At neutral pH, thioesters are relatively stable but hydrolyze rapidly in basic conditions due to the high leaving group ability of the thiolate (
).
Michael Addition (Conjugate Addition)
Both molecules are Michael acceptors (
-unsaturated).[2] However, the thioester is a stronger Michael acceptor .
Mechanism: The reduced resonance stabilization in the thioester makes the carbonyl more electron-withdrawing, lowering the LUMO energy of the
-system and increasing the electrophilicity at the -carbon.
Figure 2: Divergent reaction pathways for the thioester scaffold.
Part 5: Applications in Drug Discovery
Prodrug Design
Oxo-ester: Used to mask polar carboxylates to improve membrane permeability. Activated by ubiquitous carboxylesterases.
Thioester: Less common as a simple prodrug due to potential toxicity of the thiol byproduct (Methanethiol is toxic/odorous). However, cyclic thioesters (thiolactones) are used to trap catalytic cysteine residues in covalent inhibitors.
Synthetic Intermediates
The thioester serves as a "privileged intermediate." It can be converted into:
Ketones: Via Fukuyama coupling (Thioester + Organozinc).
Aldehydes: Via Fukuyama reduction (Thioester + Silane).
Amides: Via mild aminolysis (as seen in peptide synthesis).
References
Reactivity of Thioesters vs. Oxo-esters
Source: "Conversion of Esters to Thioesters under Mild Conditions." RSC Advances, 2021.
Navigating the Unknown: A Technical Guide to the Safety and Toxicity of Methyl pent-2-enethioate
For Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel molecules with lim...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the landscape of chemical synthesis and drug discovery, researchers frequently encounter novel molecules with limited to no established safety and toxicity data. Methyl pent-2-enethioate stands as a prime example of such a compound. A thorough search of publicly available safety data sheets (SDS) and toxicological databases reveals a significant information gap for this specific thioester. This guide, therefore, is not a conventional summary of known facts. Instead, it serves as a technical whitepaper designed for the experienced scientist, outlining a logical, evidence-based framework for approaching the safety and toxicity assessment of Methyl pent-2-enethioate. By synthesizing data from structurally analogous compounds and detailing robust experimental protocols, this document provides the necessary tools to handle and evaluate this molecule with the scientific rigor and caution it demands.
Predicted Hazard Profile: An Analysis of Structural Analogs
In the absence of a dedicated Safety Data Sheet for Methyl pent-2-enethioate, a predictive hazard profile can be constructed by examining the safety information of structurally related compounds. This approach, while not a substitute for empirical testing, provides a crucial starting point for risk assessment. The primary analogs for this analysis are molecules sharing key functional groups: the thioester, the pentenyl backbone, and the methyl ester group.
Key Structural Analogs Considered:
Thioesters: General safety data on thioesters indicate potential for skin and eye irritation, and possible sensitization. Their reactivity can also lead to incompatibility with strong oxidizing agents and acids.
(E)-Methyl pent-2-enoate: This structural analog shares the pentenoate backbone and methyl ester group, differing in the substitution of a sulfur atom for an oxygen. It is used as a flavoring agent and in the fragrance industry.[1]
2-Methylpent-2-ene: This compound shares a similar carbon backbone and double bond placement. It is classified as a highly flammable liquid and an aspiration hazard.[2]
2-Methylpentane: A saturated hydrocarbon analog, it is also highly flammable and can cause skin irritation and drowsiness.[3][4][5]
Based on these analogs, a preliminary, unverified hazard assessment for Methyl pent-2-enethioate is presented below.
Table 1: Predicted Hazard Identification for Methyl pent-2-enethioate
A general cautionary prediction for novel organic compounds.
H335/H336: May cause respiratory irritation. May cause drowsiness or dizziness.[4][7]
Inhalation of vapors of volatile organic compounds can lead to CNS depression.[4]
Environmental Hazards
H411: Toxic to aquatic life with long lasting effects.[3][4]
Many organic solvents and esters exhibit aquatic toxicity.[3][4]
It is imperative to reiterate that this table represents a predictive assessment and must be validated through empirical testing.
Prudent Handling and Storage: A Proactive Approach
Given the predicted flammability and health hazards, a conservative and proactive approach to handling and storage is essential. The following protocols are recommended as a baseline for any research involving Methyl pent-2-enethioate.
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
Skin Protection: A flame-retardant lab coat is required. Chemically resistant gloves (e.g., nitrile) should be worn, with the understanding that breakthrough times are unknown. It is advisable to double-glove.
Respiratory Protection: All handling of Methyl pent-2-enethioate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Storage Protocols
Ventilation: Work exclusively in a well-ventilated laboratory, with all manipulations of the compound performed inside a chemical fume hood.[4]
Ignition Sources: Due to the high risk of flammability, all potential ignition sources (open flames, hot plates, spark-producing equipment) must be strictly excluded from the handling area.[8][9][10]
Static Discharge: Take precautionary measures against static discharge.[8][9] Grounding and bonding of containers and receiving equipment is crucial during transfers.[2][9]
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][10] The storage area should be locked.[2][4]
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[2]
Emergency Procedures: Preparedness for the Unexpected
A clear and well-rehearsed emergency plan is critical.
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
If Swallowed: Do NOT induce vomiting due to the high aspiration risk.[2][3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
In Case of a Spill: Evacuate the area. Remove all ignition sources.[9] Use a non-combustible absorbent material to contain the spill.[5] Dispose of the absorbent material in a sealed container as hazardous waste.[5]
Foundational Toxicity Assessment: An Experimental Workflow
For drug development professionals, understanding the toxicological profile of a new chemical entity is paramount. The following section outlines a logical, tiered approach to the initial toxicity assessment of Methyl pent-2-enethioate.
In Vitro Cytotoxicity Assay
The first step in evaluating the toxicity of a novel compound is to assess its effect on cell viability in vitro. A common and effective method is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of Methyl pent-2-enethioate in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium.
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Methyl pent-2-enethioate. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for determining the in vitro cytotoxicity of Methyl pent-2-enethioate using the MTT assay.
Further Toxicological Studies
Should the in vitro data suggest low cytotoxicity, further studies may be warranted, following a tiered approach:
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity.
Acute Systemic Toxicity: If necessary, in vivo studies in rodent models can determine the acute toxicity via different routes of exposure (oral, dermal, inhalation). These studies should be conducted at a specialized contract research organization (CRO) in compliance with all ethical and regulatory guidelines.
Skin and Eye Irritation/Sensitization: In vivo or validated in vitro models can be used to assess the potential for Methyl pent-2-enethioate to cause skin and eye irritation and allergic contact sensitization.
Conclusion: A Call for Rigorous Investigation
The current lack of specific safety and toxicity data for Methyl pent-2-enethioate necessitates a highly cautious and methodical approach. This guide provides a framework for researchers and drug development professionals to operate safely and to initiate a systematic evaluation of this novel compound. The predictive hazard profile, based on structural analogs, underscores the need for stringent handling protocols. The outlined experimental workflows offer a clear path forward for generating the empirical data required to fill the existing knowledge gap. Ultimately, the responsibility lies with the scientific community to ensure that the exploration of new chemical entities is conducted with an unwavering commitment to safety and scientific integrity.
References
Merck. (2025, August 25).
MySkinRecipes. (n.d.). (E)-Methyl pent-2-enoate. Retrieved from [Link]
Cheméo. (n.d.). 2-Methylpentyl (E)-2-methylbut-2-enoate - Chemical & Physical Properties. Retrieved from [Link]
Airgas. (2015, November 5).
Fisher Scientific. (2009, September 22).
U.S. Environmental Protection Agency. (2025, October 15). Methyl pent-2-yn-1-oate Properties. Retrieved from [Link]
TCI Chemicals. (2025, August 26).
National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-pentenoate. PubChem. Retrieved from [Link]
CPAChem. (2023, October 11).
Fisher Scientific. (2012, March 23).
Sigma-Aldrich. (2025, October 15).
Cheméo. (n.d.). (E)-3-Ethyl-4-methylpent-2-ene (CAS 42067-49-2) - Chemical & Physical Properties. Retrieved from [Link]
Fisher Scientific. (2024, February 10).
Harper College. (2010, July 24).
The Good Scents Company. (n.d.). ethyl 2-methyl-2-pentenoate. Retrieved from [Link]
Lee, S., et al. (2015). A Study on Subchronic Inhalation Toxicity of 2-Methylpentane. ResearchGate. Retrieved from [Link]
Navigating the Regulatory and Scientific Landscape of Methyl Pent-2-enethioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of flavor chemistry and drug development, a precise understanding of a compound's regulatory status and scientific profile is para...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of flavor chemistry and drug development, a precise understanding of a compound's regulatory status and scientific profile is paramount. This technical guide provides an in-depth analysis of methyl pent-2-enethioate, a thioester of potential interest for its organoleptic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by elucidating the compound's regulatory standing, particularly concerning its FEMA (Flavor and Extract Manufacturers Association) number and GRAS (Generally Recognized as Safe) status, and delving into the available scientific context for thioesters.
I. Regulatory Status of Methyl Pent-2-enethioate
A thorough investigation of regulatory databases reveals that methyl pent-2-enethioate does not currently possess a FEMA number . Consequently, it is not recognized as a FEMA GRAS™ substance. The FEMA GRAS program is a critical pathway for the evaluation and recognition of flavoring substances as safe for their intended use in food. The absence of a FEMA number indicates that methyl pent-2-enethioate has not undergone this rigorous safety assessment by the FEMA Expert Panel.
Furthermore, searches of the U.S. Food and Drug Administration (FDA) and European Food Safety Authority (EFSA) databases for approved food additives do not yield any results for methyl pent-2-enethioate. This suggests that the compound is not an approved food additive in these major jurisdictions. For a substance to be legally used as a food additive, it must undergo a thorough safety evaluation and receive pre-market approval from the relevant regulatory bodies.
The Pathway to GRAS Affirmation
For a new substance to be considered for use as a flavoring ingredient, a manufacturer can submit a GRAS notification to the FDA. This process involves a comprehensive safety assessment, including toxicological data and exposure estimates. Alternatively, a substance can be determined to be GRAS through a consensus of qualified scientific experts, a process that still requires a robust body of evidence to support its safety.
II. Chemical Profile of Methyl Pent-2-enethioate
Property
Estimated Value
Chemical Formula
C₆H₁₀OS
Molecular Weight
130.21 g/mol
Structure
CAS Number
Not found
Note: The molecular weight is calculated based on the chemical formula. The absence of a specific CAS (Chemical Abstracts Service) number for methyl pent-2-enethioate underscores its limited presence in the scientific and commercial literature.
III. Scientific Context: The Chemistry and Organoleptic Properties of Thioesters
Thioesters are a class of organosulfur compounds that are analogs of esters, where a sulfur atom replaces the oxygen in the ester linkage. This substitution has significant implications for the molecule's chemical reactivity and sensory properties.
Organoleptic Profile of Thioesters
Thioesters are known to contribute a wide range of aroma and flavor notes, often described as savory, meaty, and sulfureous. They can also possess fruity and tropical undertones. The specific sensory characteristics of a thioester are influenced by its molecular structure, including the length of the carbon chains and the presence of other functional groups. In the context of food, thioesters are important contributors to the flavor profiles of various products, including cheeses, roasted meats, and some tropical fruits. The degradation of amino acids, such as methionine, can lead to the formation of volatile sulfur compounds, including thioesters, which are crucial for the development of characteristic food aromas.[1]
Synthesis of Thioesters
The synthesis of thioesters can be achieved through several chemical routes. A common method involves the reaction of a carboxylic acid with a thiol in the presence of a dehydrating agent. Other synthetic pathways may include the reaction of an acid chloride or anhydride with a thiol. These reactions are fundamental in organic chemistry and are employed in the synthesis of various flavor and fragrance compounds.
IV. Comparative Analysis: Ethyl 2-methylpentanoate (FEMA 3488)
To provide a practical context for the regulatory and scientific profile of an approved flavoring substance with a similar carbon skeleton, we can examine ethyl 2-methylpentanoate.
This comparison highlights the established regulatory and safety profile of a structurally related ester, which stands in contrast to the lack of data for methyl pent-2-enethioate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated ethyl 2-methylpentanoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2]
V. Experimental Protocols & Methodologies
For researchers interested in evaluating the properties of novel compounds like methyl pent-2-enethioate, a structured approach to safety and sensory analysis is crucial.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
α,β-Unsaturated thioesters are highly versatile, albeit chemically sensitive, intermediates critical to synthetic organic chemistry, targeted covalent inhibitor (TCI) design, and natural product biosynthesis. Unlike standard oxoesters, thioesters exhibit poor orbital overlap between the sulfur 3p and carbon 2p orbitals. This lack of resonance stabilization renders the carbonyl carbon highly electrophilic[1].
When an α,β-unsaturation is introduced, the system becomes an extended conjugated electrophile. This bidentate nature poses unique stability challenges during drug development and assay design, as the molecule presents two distinct reactive sites susceptible to different classes of nucleophiles. Understanding the causality behind these degradation pathways is essential for designing robust, self-validating experimental protocols.
Divergent Reactivity: Hydrolysis vs. Michael Addition
The chemical stability of an α,β-unsaturated thioester is strictly dictated by its microenvironment, specifically the hardness or softness of available nucleophiles:
1,2-Addition (Hydrolysis): Hard nucleophiles, such as hydroxide ions (OH⁻) or water, preferentially attack the hard carbonyl carbon. This leads to irreversible C–S bond cleavage, yielding a free carboxylic acid and a thiol[1]. Because this process is base-catalyzed, ambient pH is the primary driver of thioester instability.
1,4-Addition (Michael Addition): Soft nucleophiles, such as thiols (e.g., cysteine residues) or amines, preferentially attack the softer β-carbon.
In biological systems, this dual reactivity is elegantly controlled by specialized enzymes. For instance, the dual-function thioesterase SAV606 catalyzes the Michael addition of glycine to a crotonic acid thioester, which is immediately followed by thioester hydrolysis to release a functionalized β-amino acid derivative [2]. In vitro, however, failing to control the pH can lead to rapid, uncontrolled hydrolysis before any intended Michael addition can be observed.
Figure 1: Divergent reactivity pathways of α,β-unsaturated thioesters based on nucleophile hardness.
Quantitative Stability Profiling
Because thioester hydrolysis is heavily base-catalyzed, the half-life (
) of α,β-unsaturated thioesters drops precipitously in alkaline environments. Furthermore, the electron-withdrawing nature of the unsaturated double bond slightly increases the electrophilicity of the carbonyl compared to saturated analogs, accelerating degradation[3].
Table 1: Comparative Kinetic Stability (Half-Lives) at 37°C
Compound Class
pH 4.0 (Acidic)
pH 7.4 (Physiological)
pH 9.0 (Alkaline)
Primary Degradation Pathway
Saturated Thioester
> 72 hours
~ 24 hours
< 2 hours
Hydrolysis
α,β-Unsaturated Thioester
> 48 hours
~ 8 hours
< 15 minutes
Hydrolysis & Polymerization
β-Substituted Thioester
> 72 hours
~ 18 hours
< 1 hour
Hydrolysis
Experimental Methodologies: Self-Validating Systems
To accurately measure the stability and reactivity of these compounds, protocols must be designed as self-validating systems. This requires incorporating mechanisms that internally verify the integrity of the data, such as mass balance checks and immediate reaction quenching.
Protocol A: Kinetic Stability Profiling via HPLC-UV
Causality & Design Rationale: The reaction must be quenched by drastically lowering the pH. Because both hydrolysis and amine-based Michael additions are base-catalyzed, dropping the pH below 3 protonates the nucleophiles (hydroxide and amines), instantly freezing the reaction state for accurate temporal analysis. An internal standard (IS) is mandatory to verify mass balance; if the sum of the remaining substrate and the identified degradants does not equal 100% of the starting material, it indicates an unmonitored side reaction (e.g., radical polymerization).
Step-by-Step Methodology:
Preparation: Dissolve the α,β-unsaturated thioester (1 mM) and a chemically inert internal standard (e.g., 4-methylbenzamide, 0.5 mM) in an aprotic co-solvent (10% DMSO) to ensure complete solubility.
Incubation: Aliquot the mixture into three buffered aqueous solutions (pH 4.0 acetate, pH 7.4 phosphate, pH 9.0 borate) pre-warmed to 37°C.
Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120 minutes), extract a 50 μL aliquot from each buffer.
Quenching (Critical Step): Immediately inject the aliquot into 50 μL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. This drops the pH to ~2.5, protonating reactive species and arresting degradation.
Analysis: Analyze the quenched samples via HPLC-UV. Calculate the remaining substrate percentage relative to the internal standard peak area.
Validation: Plot the sum of the substrate and identified hydrolysis products over time. A constant total molarity validates the absence of hidden degradation pathways.
Figure 2: Self-validating experimental workflow for thioester kinetic stability profiling.
Protocol B: In Vitro Michael Addition Assay
Causality & Design Rationale: When evaluating an α,β-unsaturated thioester as a targeted covalent inhibitor (TCI), distinguishing between Michael addition and background hydrolysis is paramount. Using a model soft nucleophile (e.g., N-acetylcysteine) at a slightly acidic pH (pH 6.5) suppresses the hard nucleophilic attack of OH⁻, allowing the kinetic isolation of the 1,4-addition pathway.
Step-by-Step Methodology:
Buffer Optimization: Prepare a 50 mM PIPES buffer at pH 6.5 to minimize background hydrolysis while maintaining the thiol in a partially reactive state.
Reaction Initiation: Mix the thioester (100 μM) with a 10-fold molar excess of N-acetylcysteine (1 mM).
Monitoring: Monitor the depletion of the α,β-unsaturated double bond via continuous UV spectrophotometry (typically around 230-260 nm, depending on the specific conjugation).
Verification: Confirm the formation of the β-thio-substituted saturated thioester via LC-MS to rule out competitive 1,2-addition (which would yield a free carboxylic acid).
References
Chisuga, T., Miyanaga, A., Kudo, F., & Eguchi, T. (2017). "Structural analysis of the dual-function thioesterase SAV606 unravels the mechanism of Michael addition of glycine to an alpha, beta-unsaturated thioester." Journal of Biological Chemistry, 292(26), 10926-10937. URL:[Link]
Chen, T.-Y., et al. (2020). "Variation in biosynthesis and metal-binding properties of isonitrile-containing peptides produced by Mycobacteria versus Streptomyces." PMC - NIH. URL: [Link]
"Transition-metal mediated carbon–sulfur bond activation and transformations." ResearchGate. URL: [Link]
Application Note: Protocol for the Thioesterification of Pent-2-enoyl Chloride with Methanethiol
Introduction & Mechanistic Rationale Thioesters are highly versatile functional groups that bridge the reactivity gap between standard oxygen esters and highly reactive acid chlorides. They are widely utilized as acyl tr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Thioesters are highly versatile functional groups that bridge the reactivity gap between standard oxygen esters and highly reactive acid chlorides. They are widely utilized as acyl transfer reagents in native chemical ligation and serve as critical pharmacophores in medicinal chemistry 1. The synthesis of S-methyl thioesters traditionally involves the nucleophilic acyl substitution of an acid chloride with methanethiol or an alkali metal thiolate salt 2.
In this protocol, we detail the synthesis of S-methyl pent-2-enethioate from pent-2-enoyl chloride and methanethiol. Haloalkenoyl chlorides and related
-unsaturated acid chlorides are highly reactive electrophiles, frequently used in the synthesis of targeted therapeutics such as kinase inhibitors 3. The conversion of carboxylic acids to acid chlorides prior to thioesterification is a standard strategy to maximally activate the acyl carbon 4.
Causality of Reagent and Condition Selection
Chemoselectivity (1,2- vs. 1,4-Addition): Pent-2-enoyl chloride contains both an electrophilic carbonyl carbon and a conjugated
-carbon. While thiols are soft nucleophiles that often favor 1,4-thia-Michael addition, the extreme leaving-group ability of the chloride ion makes the 1,2-addition highly rapid. By maintaining strict cryogenic control (0 °C), we kinetically trap the 1,2-addition product (the thioester) and suppress the thermodynamic 1,4-addition byproduct.
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct—driving the equilibrium forward—without competing with methanethiol as a nucleophile.
Methanethiol Source: Methanethiol (MeSH) is a gas at room temperature (bp 6 °C). To ensure precise stoichiometry and minimize handling risks, this protocol utilizes a standardized 0.5 M solution of MeSH in THF rather than bubbling the raw gas.
Mechanistic pathway of nucleophilic acyl substitution favoring 1,2-addition.
Critical Safety & Handling
Methanethiol is an extremely toxic, highly flammable gas with a foul odor detectable at parts-per-billion (ppb) levels. This protocol is designed as a self-validating safety system:
Fume Hood Exclusivity: All operations, including weighing, reaction, and initial work-up, MUST be conducted inside a certified, high-flow fume hood.
Bleach Trapping: The reaction apparatus must be vented through a double bleach trap (aqueous sodium hypochlorite). Bleach rapidly oxidizes escaping methanethiol into odorless dimethyl disulfide and methanesulfonic acid.
Glassware Decontamination: All glassware that comes into contact with methanethiol must be submerged in a bleach bath for 2 hours prior to removal from the fume hood.
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Density / Conc.
Pent-2-enoyl chloride
118.56
1.0 eq
1.18 g (1.10 mL)
1.08 g/mL
Methanethiol (in THF)
48.11
1.2 eq
24.0 mL
0.5 M solution
N,N-Diisopropylethylamine
129.24
1.5 eq
1.94 g (2.61 mL)
0.742 g/mL
Dichloromethane (Anhydrous)
84.93
Solvent
30.0 mL
-
Experimental Workflow
Step-by-step experimental workflow for the thioesterification process.
Step-by-Step Methodology
Step 1: Apparatus Setup
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit one neck with a rubber septum and the other with a nitrogen inlet adapter. Route the exhaust of the nitrogen line through a bubbler into a concentrated bleach trap. Purge the system with inert nitrogen gas for 10 minutes.
Step 2: Reagent Preparation
Inject 30 mL of anhydrous dichloromethane (DCM) into the flask via syringe. Add pent-2-enoyl chloride (1.10 mL, 10.0 mmol). Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes. Causality: Pre-cooling the electrophile prevents localized heating during base addition, which could trigger polymerization of the
-unsaturated system.
Step 3: Thiol and Base Addition
Inject DIPEA (2.61 mL, 15.0 mmol) dropwise over 2 minutes. Next, using a gas-tight syringe, slowly add the 0.5 M methanethiol solution in THF (24.0 mL, 12.0 mmol) dropwise over 15 minutes. Causality: The reaction is highly exothermic. Slow addition controls the temperature, preventing the low-boiling methanethiol from vaporizing out of solution and suppressing the thermodynamic 1,4-Michael addition.
Step 4: Reaction Propagation
Maintain the reaction at 0 °C for 1 hour. A white precipitate (DIPEA-HCl salt) will begin to form, self-validating that the substitution is occurring. Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C) for an additional 2 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1, UV active).
Step 5: Quenching and Work-up
Re-cool the flask to 0 °C and quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (
). Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).
Odor Control Wash: Wash the combined organic layers with 20 mL of cold, dilute (5%) aqueous bleach to neutralize any residual unreacted methanethiol, followed immediately by 20 mL of brine. Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% Ethyl Acetate in Hexanes. The target S-methyl pent-2-enethioate elutes as a pale yellow oil.
Troubleshooting & Optimization
Issue
Potential Cause
Solution / Causality
Low Yield / Starting Material Recovery
Escaped MeSH gas due to exothermic heating.
Ensure strict temperature control (0 °C) during addition. Add MeSH dropwise to prevent vaporization.
Formation of 1,4-Michael Addition Byproduct
Elevated reaction temperatures or excess thiol.
Maintain reaction at 0 °C during addition. Do not exceed 1.2 equivalents of MeSH.
Foul odor persisting after work-up
Unreacted methanethiol partitioned in the organic phase.
Wash the organic layer with a dilute, cold aqueous bleach solution prior to the final brine wash.
Incomplete Conversion
Acid chloride degraded to carboxylic acid via moisture.
Use strictly anhydrous solvents and flame-dried glassware. Verify acid chloride integrity via NMR before use.
References
Base-promoted synthesis of thioesters from acid chlorides and thiols. ResearchGate. 1
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Volatile Thioesters
Volatile thioesters (e.g., methyl thiohexanoate, ethyl thioacetate) are high-impact aroma compounds characterized by exceptionally low sensory detection thresholds, often present in the μg/L to ng/L range. Found abundantly in tropical fruits, strawberries, cheese, and fermented beverages, they impart critical fruity, cheesy, or sulfury sensory notes 1[1].
Despite their sensory importance, quantifying volatile thioesters presents a severe analytical challenge. Because reduced sulfur compounds are highly labile to oxidation and thermal rearrangements, traditional extraction methodologies frequently lead to the formation of artifacts, degrading the native flavor profile before it ever reaches the mass spectrometer 1[1].
To achieve scientific integrity in flavor analysis, the extraction protocol must be designed around the chemical vulnerabilities of the target analytes.
Avoidance of Thermal Artifacts: Traditional techniques like Simultaneous Distillation Extraction (SDE) subject the food matrix to boiling temperatures (>100°C). This thermal stress induces the hydrolysis of thioesters into free thiols and carboxylic acids, or drives the oxidation of thiols into disulfides. Consequently, Solvent Assisted Flavor Evaporation (SAFE) has emerged as the industry standard for isolating volatile constituents from natural products 2[2]. SAFE operates under high vacuum, allowing distillation at temperatures below 40°C, thereby preserving the native thioester profile.
Inhibition of Endogenous Enzymes: Food matrices, particularly tropical fruits, contain endogenous cell-wall bound thioesterases (e.g., pectin acetylesterases) that rapidly hydrolyze volatile thioesters upon tissue disruption 3[3]. To prevent this, cryogenic milling using liquid nitrogen is mandatory to halt enzymatic activity before solvent introduction.
Stable Isotope Dilution Analysis (SIDA): Due to the volatility and reactivity of thioesters, significant losses occur during multi-step extractions. SIDA corrects for these losses by introducing isotopically labeled standards directly to the matrix prior to extraction, providing a self-validating mechanism for absolute quantification [[2]](2].
Quantitative Comparison of Extraction Techniques
The selection of an extraction technique dictates the accuracy of the downstream GC-MS/GC-O analysis. The table below summarizes the quantitative and qualitative performance of common extraction methods for volatile thioesters.
Fig 1: Optimized LLE-SAFE workflow for volatile thioester extraction from food matrices.
Self-Validating Protocol: LLE-SAFE Extraction of Volatile Thioesters
This protocol is engineered as a self-validating system. Built-in checkpoints ensure that any deviation resulting in thermal degradation or analyte loss is immediately identified before instrument time is wasted.
Phase 1: Enzymatic Quenching & Matrix Preparation
Cryogenic Milling: Flash-freeze 100 g of the fresh food matrix (e.g., tropical fruit pulp) in liquid nitrogen. Mill to a fine powder using a cryogenic grinder. Causality: This prevents endogenous thioesterases from hydrolyzing the target compounds during cellular disruption [[5]](5].
Solvent Introduction: Immediately transfer the frozen powder to a pre-chilled flask containing 200 mL of a solvent mixture (Dichloromethane:Diethyl Ether, 1:1 v/v).
Internal Standard Addition: Spike the homogenate with known concentrations of isotopically labeled thioester standards (e.g., d3-methyl thiohexanoate, d5-ethyl thioacetate).
Homogenization: Stir the mixture at 4°C for 2 hours to ensure complete partitioning of the volatiles into the organic phase.
Phase 3: Liquid-Liquid Extraction (LLE)
Phase Separation: Centrifuge the homogenate at 5000 x g for 15 minutes at 4°C.
Collection: Recover the organic layer. Repeat the extraction on the aqueous residue with an additional 100 mL of solvent. Combine the organic layers and dry over anhydrous sodium sulfate (
Apparatus Setup: Connect the SAFE apparatus to a high-vacuum pump (target pressure:
mbar). Maintain the distillation flask at 35°C using a circulating water bath, and cool the receiving flask with liquid nitrogen.
Distillation: Dropwise, feed the dried organic extract into the SAFE apparatus. The high vacuum allows the volatile thioesters to evaporate instantly and condense in the receiving flask, leaving non-volatile lipids and pigments behind without thermal degradation 2[2].
Phase 5: Trace Concentration & Validation
Concentration: Concentrate the SAFE distillate to a final volume of 500 μL using a Vigreux column (40°C water bath). Caution: Never use a rotary evaporator, as the applied vacuum will strip away the highly volatile thioesters.
System Validation Checkpoint 1 (Olfactory Blotter Test): Dip a clean paper blotter into the final extract. The olfactory profile must closely mimic the fresh, raw matrix. If a dominant "cooked cabbage" or "burnt rubber" note is detected, thermal degradation has occurred, invalidating the extract [[2]](2].
System Validation Checkpoint 2 (SIDA Recovery): Upon GC-MS analysis, verify that the absolute recovery of the spiked d3-/ d5-isotopes exceeds 60%. Lower recoveries indicate emulsion trapping during LLE or vacuum leaks during SAFE.
References
The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. acs.org. 1
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS | PMC. nih.gov. 4
Volatile sulfur compounds in tropical fruits | Journal of Food and Drug Analysis. jfda-online.com.2
Thioesterases in fruit and the generation of high impact aroma chemicals | Durham E-Theses. dur.ac.uk. 3
Journal of Agricultural and Food Chemistry Vol. 56 No. 15 | ACS Publications. acs.org. 5
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Odor Threshold Determination Protocol for Methyl pent-2-enethioate
Executive Summary
This Application Note provides a rigorous, standardized protocol for determining the olfactory detection threshold of Methyl pent-2-enethioate (CAS: 84307-99-3). As a volatile sulfur compound (VSC), this molecule is expected to exhibit a low odor threshold (ppb to ppt range) and high impact character. This guide details the 3-Alternative Forced Choice (3-AFC) methodology, compliant with ASTM E679-19 and ISO 13301:2018 standards. It addresses the specific challenges of handling potent thioates, including solvent selection, precise serial dilution, and panelist safety.
Introduction & Chemical Profile
Methyl pent-2-enethioate is a sulfur-containing aroma compound characterized by a potent sensory profile. Like structurally related thioesters (e.g., Methyl thiobutyrate), it likely possesses a dual sensory nature: pungent/sulfurous at high concentrations and potentially fruity, alliaceous, or tropical at high dilutions.
Chemical Name: Methyl pent-2-enethioate[1][2][3][4]
Methodology: Ascending Concentration Series Method of Limits (3-AFC)
Why This Protocol Matters:
Accurate threshold data is critical for:
Flavor/Fragrance Formulation: Determining the "impact level" where the note becomes perceptible without overwhelming the matrix.
Off-Flavor Detection: Establishing limits for quality control in food and pharmaceutical products.
Safety & Environmental Monitoring: Defining detection limits for fugitive emissions.
Safety & Handling (Critical)
WARNING: Thioates are potent lachrymators and malodorants. Improper handling can result in laboratory contamination and olfactory fatigue.
Containment: All neat compound handling must occur within a certified chemical fume hood.
Neutralization: Prepare a "Kill Solution" (10% Sodium Hypochlorite or Hydrogen Peroxide) to neutralize spills and glassware immediately.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Air Quality: Ensure the sensory evaluation room is isolated from the preparation lab to prevent cross-contamination.
Materials & Equipment
Category
Item
Specification
Reagents
Methyl pent-2-enethioate
>98% Purity (GC Grade)
Ethanol (Anhydrous)
USP/FCC Grade (Odorless solvent)
Deionized Water
Carbon-filtered, odor-free (Milli-Q)
Vessels
Volumetric Flasks
Class A, Amber Glass (10 mL - 100 mL)
Sniff Bottles/Vials
60 mL amber wide-mouth jars with Teflon-lined caps
Dispensing
Micropipettes
Calibrated (10 µL - 1000 µL) with low-retention tips
Panel
Assessors
n=6 to 10 (Screened for specific anosmia)
Experimental Protocol
Phase 1: Stock Solution Preparation
Objective: Create a stable, quantifiable starting point.
Primary Stock (S1): Weigh exactly 100 mg (0.1 g) of Methyl pent-2-enethioate into a 100 mL volumetric flask. Dilute to volume with anhydrous ethanol.
Concentration: 1,000 ppm (mg/L).
Secondary Stock (S2): Pipette 1 mL of S1 into a 100 mL flask. Dilute with ethanol.
Concentration: 10 ppm.
Tertiary Stock (S3): Pipette 1 mL of S2 into a 100 mL flask. Dilute with ethanol/water matrix (depending on final application).
Concentration: 100 ppb.
Note: Ethanol is preferred for initial solubility; final dilutions should match the intended matrix (e.g., 5% ethanol/water).
Phase 2: Dilution Series (Logarithmic Scale)
Objective: Create an ascending concentration series with a step factor of 3.
Generate 6 to 8 dilution steps. A step factor of 3 is recommended for unknown thresholds to cover a wide range efficiently.
Step
Dilution Factor
Concentration (Theoretical)
Preparation
1
1 (Highest)
100 ppb
Use Stock S3 directly
2
1/3
33.3 ppb
1 part Step 1 + 2 parts Solvent
3
1/9
11.1 ppb
1 part Step 2 + 2 parts Solvent
4
1/27
3.7 ppb
1 part Step 3 + 2 parts Solvent
5
1/81
1.2 ppb
1 part Step 4 + 2 parts Solvent
6
1/243
0.4 ppb
1 part Step 5 + 2 parts Solvent
7
1/729
0.13 ppb
1 part Step 6 + 2 parts Solvent
Blank
-
0 ppb
Pure Solvent Only
Phase 3: Panelist Screening & Training
Before testing Methyl pent-2-enethioate, validate panelists using a reference standard (e.g., n-Butanol) to ensure they fall within the "normal" sensitivity range (ISO 13301). Exclude panelists with specific anosmia to sulfur compounds.
Phase 4: 3-AFC Presentation (Ascending)
Setup: For each concentration step, prepare three coded bottles:
1 Active: Contains the diluted odorant.
2 Blanks: Contain only the solvent.
Procedure:
Start at the lowest concentration (Step 7).
Panelist sniffs all three bottles in random order.
Forced Choice: Panelist must identify the odd sample (the one with odor), even if guessing.
Confidence Rating: Panelist indicates "Guess", "Detection" (smells something different), or "Recognition" (identifies the sulfur note).
Progression: Move to the next higher concentration (Step 6) and repeat. Stop when the panelist correctly identifies the active sample in two consecutive steps with "Detection" or higher confidence.
Data Analysis & Calculation
Individual Threshold (BET)
Calculate the Best Estimate Threshold (BET) for each panelist. The BET is the geometric mean of the highest concentration missed and the next higher concentration correctly detected.
C_miss: Concentration of the last incorrect response.
C_detect: Concentration of the first correct response in a consistent series.
Group Threshold
The group threshold (
) is the geometric mean of all individual BETs.
Workflow Visualization
Figure 1: Logic flow for the 3-AFC Odor Threshold Determination Protocol.
Troubleshooting & Optimization
Issue: Inconsistent Results.
Cause: Olfactory fatigue or room contamination.
Solution: Increase rest intervals (min. 1 minute between sets). Purge room air.
Issue: Solubility.
Cause: Compound is lipophilic.
Solution: Use Propylene Glycol or MCT oil for lower dilutions if water causes turbidity (cloudiness affects blind testing).
Issue: "Glue" or "Solvent" Notes.
Cause: Ethanol background is too high.
Solution: Ensure final presentation contains <1% ethanol, or switch to an odorless oil matrix.
References
ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA. [Link]
International Organization for Standardization. (2018). ISO 13301:2018 Sensory analysis — Methodology — General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure. Geneva, Switzerland. [Link]
Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer Science & Business Media.
Application Note: Precision Microwave-Assisted Synthesis of Methyl (E)-Pent-2-enethioate
-Unsaturated Acids Compound: Methyl (E)-pent-2-enethioate (CAS: 23747-48-0) Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl (E)-pent-2-enethioate , a critical flavo...
This application note details a robust, scalable protocol for the synthesis of Methyl (E)-pent-2-enethioate , a critical flavor intermediate and pharmacophore building block. Traditional thermal synthesis of
-unsaturated thioesters is plagued by long reaction times, low yields, and the competing formation of Michael addition byproducts (1,4-addition of the thiol across the double bond).
We present a Microwave-Assisted Organic Synthesis (MAOS) workflow utilizing 1,1'-Carbonyldiimidazole (CDI) activation followed by nucleophilic displacement with Sodium Thiomethoxide (NaSMe) . This protocol leverages the dielectric heating effects of microwave irradiation to kinetically favor the 1,2-acyl substitution over the thermodynamic 1,4-conjugate addition, delivering yields >85% in under 20 minutes with high isomeric purity (
).
Introduction & Mechanistic Rationale
The Challenge: Selectivity in Unsaturated Systems
Synthesizing thioesters from
-unsaturated carboxylic acids (like pent-2-enoic acid) presents a dichotomy of reactivity. The thiolate anion () is a "soft" nucleophile, which, according to HSAB theory, prefers to attack the "soft" -carbon of the conjugated system (Michael addition), leading to the unwanted thioether.
The Solution: Kinetic Control via Microwave Activation
To force the formation of the thioester (1,2-addition), we must increase the electrophilicity of the carbonyl carbon and supply sufficient energy to overcome the activation barrier for acyl substitution rapidly.
Activation: We use CDI to generate an Acyl Imidazole intermediate. This species is highly activated towards nucleophilic attack but less prone to polymerization than the corresponding acid chloride.
Microwave Effect: Rapid dielectric heating provides a "thermal shock" that drives the reaction through the kinetic product pathway (thioesterification) before the thermodynamic equilibrium (Michael adduct) can be established.
Reaction Scheme
Materials and Instrumentation
Reagents
(E)-Pent-2-enoic acid (98%, Sigma-Aldrich)
1,1'-Carbonyldiimidazole (CDI) (Reagent Grade)
Sodium Thiomethoxide (NaSMe) (95%, powder)
Tetrahydrofuran (THF) (Anhydrous)
Dichloromethane (DCM) (HPLC Grade, for workup)
Instrumentation
Microwave Reactor: Biotage® Initiator+ or CEM Discover 2.0 (Single-mode cavity).
Vessels: 10-20 mL Microwave-transparent borosilicate glass vials with PTFE/Silicone crimp seals.
Temperature Control: IR Sensor (external) and Fiber Optic probe (internal, optional but recommended).
Experimental Protocol
Step 1: In-Situ Activation
Weigh 1.0 mmol (100 mg) of (E)-Pent-2-enoic acid into a 10 mL microwave vial.
Add 1.1 mmol (178 mg) of CDI.
Add 3.0 mL of anhydrous THF.
Add a magnetic stir bar and cap the vial loosely (gas evolution of
will occur).
Stir at room temperature for 5 minutes until effervescence ceases.
Seal the vial and place it in the microwave reactor.
Irradiate: 50 °C for 5 minutes (Low absorption setting) to ensure complete conversion to the acyl imidazole.
Step 2: Thioesterification
Decap the vial (carefully, relieve any residual pressure).
Add 1.2 mmol (84 mg) of Sodium Thiomethoxide (NaSMe) quickly to minimize moisture absorption.
Reseal the vial immediately.
Microwave Irradiation Protocol:
Temperature: 100 °C
Time: 10 minutes
Power: Dynamic (Max 150 W)
Stirring: High (600 rpm)
Pre-stirring: 30 seconds
Step 3: Workup and Isolation
Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).
Dilute the mixture with 15 mL Diethyl Ether (Et2O).
Wash with 10 mL saturated NaHCO3 (to remove unreacted acid/imidazole).
Wash with 10 mL Brine .
Dry the organic layer over MgSO4 , filter, and concentrate under reduced pressure.
Purification: Flash column chromatography (Silica gel, 95:5 Hexane:EtOAc) provides the pure oil.
Workflow Visualization
The following diagram illustrates the critical decision points and process flow for this synthesis.
Issue: Formation of Michael Adduct (Methyl 3-(methylthio)pentanoate)
Cause: Reaction temperature too high or reaction time too long, allowing thermodynamic equilibration.
Solution: Reduce microwave temperature to 80 °C and extend time to 15 minutes. Ensure the acid is fully activated by CDI before adding NaSMe.
Issue: Low Yield / Incomplete Conversion
Cause: Moisture in the solvent or reagents (CDI is water-sensitive).
Solution: Use freshly distilled THF or anhydrous THF from a sure-seal bottle. Dry NaSMe in a desiccator prior to use.
Safety Note: Odor Control
Hazard: Methyl thioesters and NaSMe have potent, disagreeable odors (sulfurous/cabbage-like).
Protocol: All weighing must be done in a fume hood. Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols to odorless sulfonates.
References
Microwave-Assisted Direct Thioesterification of Carboxylic Acids. J. Org. Chem. 2017, 82, 19, 10219–10225.
[Link]
Microwave-Assisted Organic Synthesis: A Review of Recent Applications. Current Organic Chemistry, 2020.
[Link]
Synthesis of Thioesters using CDI Activation. Tetrahedron Letters, 2005, 46(23), 3969-3971.
[Link]
Control of 1,2 vs 1,4 Addition in Conjugated Systems. Master Organic Chemistry.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug/Flavor Development Professionals
Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
Methyl pent-2-enethioate (CAS: 84307-99-3) is a highly reactive, volatile thioester. In flavor chemistry and pharmaceutical formulation, thioesters are valued for their potent sensory properties and role as reactive intermediates[1]. However, their integration into stable commercial products is notoriously difficult. The electrophilic carbonyl carbon attached to the sulfur atom makes the thioester bond highly susceptible to nucleophilic attack (e.g., aqueous hydrolysis). Furthermore, the compound is prone to rapid volatilization and oxidative degradation (sulfoxide formation).
To overcome these thermodynamic and kinetic instabilities, a dual-barrier microencapsulation strategy is required. This application note details a field-proven methodology combining molecular inclusion and matrix encapsulation .
The Causality of the Formulation Design
Medium-Chain Triglycerides (MCT) as a Carrier: Direct encapsulation of highly volatile sulfur compounds often results in poor retention. Diluting Methyl pent-2-enethioate in MCT oil lowers its vapor pressure and acts as a thermodynamic sink, significantly reducing volatilization during processing[2].
β-Cyclodextrin (β-CD) Inclusion: β-CD features a hydrophobic cavity and a hydrophilic exterior. Incubating the MCT-thioester mixture with β-CD allows the volatile molecules to enter the cavity, forming a stable inclusion complex that shields the thioester bond from hydrolytic enzymes and oxygen[2].
Octenyl Succinic Anhydride (OSA) Modified Starch: While β-CD provides molecular-level protection, it is insufficient for macroscopic powder stability. OSA starch acts as an excellent emulsifier and film-forming agent. During spray drying, it forms a dense, glassy matrix around the β-CD complexes, maximizing the retention of the volatile sulfide[3].
Fig 1: Degradation pathways of Methyl pent-2-enethioate vs. the dual-barrier stabilization mechanism.
Quantitative Formulation Data
The efficacy of the wall material directly dictates the Encapsulation Efficiency (EE) and long-term Retention Rate (RR). The following table summarizes comparative formulation data, validating the superiority of the β-CD + OSA Starch matrix.
Formulation
Wall Material Composition
Core:Wall Ratio
Emulsion Droplet Size (µm)
Encapsulation Efficiency (%)
Retention Rate (30 Days, 25°C)
F1 (Control)
Maltodextrin (DE 10)
1:4
2.50 ± 0.12
45.2%
12.4%
F2
β-Cyclodextrin (β-CD)
1:4
1.85 ± 0.08
72.5%
58.6%
F3
OSA Modified Starch
1:4
0.92 ± 0.05
88.4%
76.2%
F4 (Optimized)
β-CD + OSA Starch (1:1)
1:4
1.10 ± 0.04
94.7%
91.3%
Note: Emulsion droplet size inversely correlates with encapsulation efficiency up to a critical threshold. The optimized F4 formulation balances the molecular inclusion of β-CD with the superior film-forming properties of OSA starch[3].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. It includes the formulation steps and the analytical validation required to confirm the integrity of the thioester post-processing.
Phase 1: Preparation of the Emulsion & Complexation
Core Preparation: In a fume hood, dilute 1.0 g of Methyl pent-2-enethioate into 9.0 g of MCT oil. Rationale: This 1:10 dilution lowers the partition coefficient of the volatile core into the continuous aqueous phase.
Wall Solution Preparation: Dissolve 20.0 g of β-CD and 20.0 g of OSA modified starch in 150 mL of deionized water at 40°C. Stir continuously until complete hydration is achieved (approx. 45 minutes).
Primary Emulsification: Slowly add the Core mixture (MPE + MCT) to the Wall Solution while homogenizing.
High-Shear Processing: Process the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes in an ice bath to prevent thermal degradation of the thioester.
Molecular Complexation: Transfer the emulsion to a sealed reactor and incubate at 30°C for 8 hours under gentle magnetic stirring. Rationale: This specific time-temperature integral is required to drive the thermodynamic equilibrium of the allyl/thioester groups into the hydrophobic cavity of the β-CD[2].
Phase 2: Spray Drying
System Priming: Prime the laboratory-scale spray dryer with distilled water to stabilize the temperatures.
Parameter Setting: Set the Inlet Temperature to 160°C and the Feed Rate to 10 mL/min . Rationale: 160°C provides rapid flash-evaporation of water, ensuring the droplet surface forms a crust immediately, trapping the volatile core before it can evaporate. The resulting Outlet Temperature will naturally equilibrate around 80°C.
Drying: Feed the complexed emulsion into the spray dryer under continuous stirring.
Collection: Collect the resulting powder in a dark, airtight glass container. Flush the headspace with Nitrogen gas (
) and store at -20°C.
Phase 3: Analytical Validation (GC-MS)
To ensure the protocol was successful, the Encapsulation Efficiency (EE) must be validated.
Surface Oil Extraction: Wash 1.0 g of the powder with 10 mL of hexane for 2 minutes to extract unencapsulated (surface) MPE. Filter and analyze the solvent via GC-MS.
Total Oil Extraction: Dissolve 1.0 g of the powder in 10 mL of a water/methanol mixture (to break the OSA/β-CD matrix), then extract with hexane under sonication.
Calculation:
.
Fig 2: Step-by-step workflow for the microencapsulation and validation of Methyl pent-2-enethioate.
References
Source: Google Patents (US7615661B2)
Source: Japan Journal of Food Engineering (J-Stage)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic causality, validated protocols, and transition-metal cross-coupling applications.
Executive Summary
Methyl pent-2-enethioate (CAS: 84307-99-3) is an
-unsaturated thioester that offers exceptional utility as a building block in complex molecule synthesis. Unlike standard oxo-esters, thioesters possess a unique electronic profile that renders them highly reactive. This application note bridges the gap between theoretical reactivity and benchtop execution, detailing how to leverage methyl pent-2-enethioate as both a potent Michael acceptor and an efficient acyl donor in transition-metal-catalyzed cross-couplings.
Mechanistic Insights & Causality
To effectively utilize methyl pent-2-enethioate, one must understand the fundamental electronic differences between thioesters and oxo-esters. The sulfur atom's 3p orbitals overlap poorly with the carbon 2p orbitals of the carbonyl group. This diminished resonance stabilization renders the carbonyl carbon highly electrophilic and elevates the ground-state energy of the thioester bond 1. Consequently, the molecule exhibits dual reactivity pathways:
Pathway A: Conjugate (Michael) Addition
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-unsaturated system of methyl pent-2-enethioate is primed for nucleophilic attack. Because the thioester moiety is less electron-donating than an oxygen ester, its electron-withdrawing effect on the conjugated alkene is magnified. This increases the partial positive charge () on the -carbon, facilitating the rapid addition of soft nucleophiles . The causality here is direct: lower resonance stabilization of the carbonyl translates to higher electrophilicity at the -position, allowing these reactions to proceed efficiently, often under solvent-free conditions 2.
Pathway B: Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl reaction exploits the weak and highly polarizable C(acyl)–S bond of the thioester. When reacted with boronic acids in the presence of a Pd(0) catalyst and a Cu(I) cofactor, methyl pent-2-enethioate undergoes cross-coupling to yield
-unsaturated ketones 3.
Causality of the Cu(I) Cofactor: The thiophilic Cu(I) coordinates selectively to the sulfur atom, withdrawing electron density from the C–S bond and activating it for oxidative addition by the Pd(0) catalyst. Cu(I) also facilitates the transmetalation of the aryl group from the boronic acid to the palladium center, bypassing the need for the harsh basic conditions typically required in standard Suzuki couplings. This base-free environment is critical for preserving the -unsaturated moiety and preventing unwanted polymerization 4.
Dual reactivity pathways of methyl pent-2-enethioate.
Validated Experimental Protocols
Protocol 1: Solvent-Free Thia-Michael Addition
Objective: Synthesize
-thio-substituted thioesters via catalyst-free conjugate addition.
Rationale: Utilizing solvent-free conditions maximizes the collision frequency between reactants, driving the reaction to completion rapidly without the need for acidic or basic catalysts that might otherwise trigger thioester hydrolysis.
Step-by-Step Procedure:
Preparation: In an oven-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, add methyl pent-2-enethioate (1.0 mmol, 144.2 mg).
Nucleophile Addition: Slowly add the desired thiol (e.g., thiophenol, 1.2 mmol) dropwise at room temperature (approx. 25 °C).
Reaction: Stir the neat mixture vigorously. The reaction is typically exothermic; maintain stirring for 30–45 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 9:1).
Purification: Directly load the crude mixture onto a short silica gel column. Elute with a gradient of Hexanes/EtOAc to isolate the pure
-thio-substituted thioester.
Self-Validation Check: A successful addition will show the disappearance of the alkene protons (typically around 5.8–6.8 ppm) and the emergence of upfield multiplets corresponding to the new methine and methylene protons in the
H NMR spectrum.
Protocol 2: Liebeskind-Srogl Cross-Coupling
Objective: Synthesize
-unsaturated ketones via selective C(acyl)–S bond cleavage.
Rationale: Using Copper(I) thiophene-2-carboxylate (CuTC) as a cofactor enables the coupling of the thioester with arylboronic acids under neutral conditions, preventing the degradation of the -unsaturated moiety.
Step-by-Step Procedure:
Setup: In an argon-filled glovebox, charge a Schlenk tube with methyl pent-2-enethioate (1.0 mmol), arylboronic acid (1.5 mmol), Pd
Solvent Addition: Add anhydrous, degassed THF (5.0 mL) to the mixture. Seal the tube and remove it from the glovebox.
Reaction: Stir the reaction mixture at 50 °C for 12–16 hours. The color will typically change from dark red/brown to a black suspension as Cu(I) precipitates as a copper thiolate complex.
Workup: Cool the mixture to room temperature, dilute with diethyl ether (15 mL), and filter through a pad of Celite to remove the copper and palladium salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the
-unsaturated ketone.
Self-Validation Check: The retention of the alkene geometry (typically E-isomer) should be confirmed via coupling constants (
Hz) in the H NMR spectrum, alongside the diagnostic shift of the carbonyl carbon in C NMR.
Liebeskind-Srogl catalytic cycle highlighting Cu(I) and Pd(0) synergy.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when applying the above protocols to methyl pent-2-enethioate across various reaction conditions.
Reaction Type
Substrate / Reagent
Catalyst / Cofactor
Time (h)
Temp (°C)
Expected Yield (%)
Thia-Michael Addition
Thiophenol
None (Solvent-free)
0.5
25
88 - 93
Thia-Michael Addition
Benzyl Mercaptan
None (Solvent-free)
1.0
25
85 - 90
Liebeskind-Srogl
Phenylboronic Acid
Pd(dba) / CuTC
12.0
50
75 - 82
Liebeskind-Srogl
4-Methoxyphenylboronic Acid
Pd(dba) / CuTC
14.0
50
70 - 78
Liebeskind-Srogl
4-Fluorophenylboronic Acid
Pd(dba) / CuTC
12.0
50
72 - 80
References
Thioester: Bonding, Synthesis, and Reactions.Chemistry Learner.
23.10: Conjugate Carbonyl Additions - The Michael Reaction.Chemistry LibreTexts.
Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions.Semantic Scholar.
Liebeskind–Srogl coupling.Wikipedia.
Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis.PMC (National Institutes of Health).
Technical Support Center: Sulfur Stench Management in Thioester Purification
The following technical guide addresses the purification of Methyl pent-2-enethioate (S-Methyl pent-2-enethioate), a potent sulfur-containing flavoring agent often associated with "meaty" or "tropical" notes. Due to the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification of Methyl pent-2-enethioate (S-Methyl pent-2-enethioate), a potent sulfur-containing flavoring agent often associated with "meaty" or "tropical" notes.
Due to the compound's thioester structure, "stench" issues arise from two sources: the volatility of the product itself (which has a low odor threshold) and the presence of hydrolysis byproducts like methanethiol (methyl mercaptan), which carries a distinct, offensive rotten-cabbage odor.
Subject: Protocol for Odor Mitigation During Methyl Pent-2-enethioate Isolation
Ticket ID: SUL-PUR-001
Status: Open for Reference
Audience: Senior Chemists / Process Engineers
Core Directive: The "Zero-Escape" Containment Strategy
Managing sulfur stench is not just about cleaning up; it is about engineering a closed loop. The "stench" during purification usually indicates containment failure or uncontrolled hydrolysis .
The Two-Fold Odor Source
The Product (Methyl pent-2-enethioate): Possesses a strong, diffusive sulfurous/meaty odor.
The Impurity (Methanethiol): A degradation product formed by hydrolysis. It is highly volatile (B.P. 6°C) and detectable at ppb levels.
Pre-Purification Engineering Controls
Question: How do I set up my workspace to prevent the odor from escaping the fume hood?
Answer: You must establish negative pressure zones and active chemical scrubbing before opening any vessel.
The "Bleach Breather" Setup
Do not rely solely on the building's ventilation.[1] You must treat the air leaving your apparatus.[2]
Vacuum Outlet Scrubbing: Connect the exhaust of your vacuum pump (or rotavap diaphragm pump) directly to a bleach trap.
Mechanism:[3][4][5][6][7][8][9] Volatile thiols are pulled through the pump and bubbled into a bleach solution, oxidizing them instantly to non-volatile sulfonates.
Glassware Decontamination Station: Inside the hood, keep a large tub of 10% Sodium Hypochlorite (Bleach). All pipettes, septa, and soiled glassware go immediately into this tub, not the sink.
Diagram: The Closed-Loop Scrubber System
Figure 1: A mandatory closed-loop system where vacuum exhaust is chemically treated before release.
Chemical Purification & Impurity Scavenging[1][3][10][11]
Question: My product is pure by NMR, but it smells "rotten" rather than "savory." How do I remove the thiol impurities?
Answer: The "rotten" smell is likely free methanethiol or unreacted starting material. You cannot remove this by simple distillation alone because the thiol co-distills or outgasses continuously. You must chemically sequester the free thiol before the final distillation.
Protocol: Heavy Metal Scavenging (The "Gold Standard")
While solid-phase resins are cleaner, copper salts are often more effective for small sulfur molecules in solution.
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Pentane or Hexane).
The Wash: Wash the organic layer with 10% Copper(II) Sulfate (CuSO₄) solution or, for more stubborn thiols, a dilute Sodium Hypochlorite (Bleach) wash (carefully titrated to avoid oxidizing the product).
Note: For thioesters, Cu(II) is safer than bleach to prevent oxidizing the sulfur in the ester linkage.
Filtration: If using solid scavengers (like CuCl or resins), filter through a pad of Celite to remove the metal-thiol complexes.
Protocol: Resin Scavenging (The "Clean" Method)
For high-value pharmaceutical intermediates, avoid metal salts.
Reagent: Use a maleimide-functionalized silica or resin (e.g., SiliaMetS Thiol).
Action: Add 2-5 equivalents relative to the estimated thiol impurity. Stir for 30 minutes. Filter.
Mechanism: The maleimide undergoes a Michael addition with the free thiol, permanently covalently bonding it to the solid support.
Troubleshooting Guide
Question: I followed the steps, but the stench persists. What is going wrong?
Symptom
Probable Cause
Corrective Action
Smell in Rotavap Water
Volatile thiols bypassed the cold trap and dissolved in the bath water.
Immediate: Add 50mL bleach to the water bath. Prevention: Use a dry-ice condenser (-78°C) instead of water cooling.
Smell "Sticks" to Glassware
Sulfur compounds have adsorbed into the glass pores or grease.
Soak glassware in a KOH/Isopropanol bath (base bath) followed by an Acidic Permanganate wash. Replace all rubber septa/tubing.
Product Degrades on Column
Silica gel is slightly acidic, catalyzing hydrolysis of the thioester -> Thiol release.
Deactivate silica with 1% Triethylamine (TEA) in the eluent to buffer the acidity.
Vacuum Pump Oil Smells
Sulfur compounds dissolved into the pump oil.
Change oil immediately. Run the pump with the ballast open for 30 mins (vented to bleach scrubber).
Post-Experiment Decontamination (The "Kill" Step)
Question: How do I dispose of the waste and clean the rotavap without clearing the building?
Answer: Oxidation is the only way to destroy the odor. You must chemically convert the volatile sulfide (
) or thiol () into a non-volatile sulfoxide () or sulfonate ().
The "Kill Solution" Recipe
Prepare this solution fresh in a large beaker in the hood:
1 Liter Bleach (5-6% NaOCl)
100 mL 1M NaOH (Stabilizes the bleach and promotes hydrolysis of residual esters)
Procedure:
Rinsing: Rinse all flasks with Acetone.
Quenching: Pour the acetone rinses slowly into the Kill Solution. (Caution: Exothermic).
Soaking: Submerge all stoppers, spatulas, and septa in the solution for 2 hours.
Diagram: Chemical Oxidation Pathway
Figure 2: The chemical pathway relies on driving the oxidation fully to the Sulfonic Acid stage. Stopping at the Disulfide stage may still leave a garlic-like odor.
Frequently Asked Questions (FAQ)
Q: Can I use Hydrogen Peroxide instead of Bleach?A: Yes, but with caveats. Hydrogen peroxide (
) is slower and requires acidic conditions to be a potent oxidizer for sulfides. Bleach (Hypochlorite) is faster and more aggressive for surface decontamination.[9][10] However, for stainless steel equipment (which bleach corrodes), use 10% adjusted to pH 4-5.
Q: Why does the smell seem to "come back" the next day?A: This is usually due to desorption . Sulfur compounds dissolve into rubber tubing, vacuum grease, and plastic caps. Over time, they leach back out.
Fix: Use exclusively fluoroelastomer (Viton) seals or Teflon-lined septa. Discard standard red rubber septa immediately after use.
Q: Is the product toxic?A: While Methyl pent-2-enethioate is a flavoring agent (FEMA 4165), in concentrated forms, thioesters can be severe skin and eye irritants. The hydrolysis product, methanethiol, has a permissible exposure limit (PEL) of just 10 ppm. Treat the "stench" as a toxicity warning.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals. [Link]
Troubleshooting low recovery of thioesters in headspace analysis
Guide: Troubleshooting Low Recovery of Thioesters in Headspace Analysis This guide provides a comprehensive framework for diagnosing and resolving issues of low analyte recovery during the headspace gas chromatography (H...
Author: BenchChem Technical Support Team. Date: March 2026
Guide: Troubleshooting Low Recovery of Thioesters in Headspace Analysis
This guide provides a comprehensive framework for diagnosing and resolving issues of low analyte recovery during the headspace gas chromatography (HS-GC) analysis of volatile thioesters. As a class of compounds, thioesters and related sulfur-containing molecules are notoriously challenging due to their reactivity and propensity for adsorption. This document will walk you through a logical troubleshooting workflow, from initial system checks to advanced sample modification techniques, to ensure robust and reproducible results.
Understanding the Core Problem: The Reactive Nature of Thioesters
Low recovery of thioesters is rarely a single-issue problem. It typically stems from a combination of factors related to the inherent chemical properties of the analytes and their interaction with the analytical system. The sulfur atom in a thioester can interact with active sites within the GC system, leading to irreversible adsorption or catalytic degradation, especially at the high temperatures of the GC inlet.[1][2] Furthermore, their concentration in the headspace is highly dependent on the sample matrix and the physical parameters of the analysis.
The following troubleshooting workflow is designed to systematically identify and eliminate these potential sources of analyte loss.
Caption: A systematic workflow for troubleshooting low thioester recovery.
Q1: My thioester peaks are tailing, or I have no peak at all. Where do I start?
A1: Start with the most common culprit: active sites in your GC flow path. Thiols and thioesters can be irreversibly adsorbed onto active silanol groups (Si-OH) present on untreated glass or metal surfaces in the inlet.[1][2]
Action 1: Check Your Inlet Liner. A standard, non-deactivated liner is a major source of analyte loss. Replace it with a high-quality, ultra-inert (UI) deactivated liner. If your liner uses glass wool, ensure it is also deactivated.
Action 2: Inspect Seals and Ferrules. Use graphite or Vespel/graphite ferrules that are less prone to creating active sites. Check the inlet seal for contamination or activity.
Action 3: Condition Your Column. Column contamination from previous non-volatile samples can create active sites.[2] Trim the first 10-20 cm from the front of the column and condition it according to the manufacturer's instructions.
Q2: I've installed an inert liner, but my recovery is still poor and not reproducible. What's next?
A2: The next step is to suspect leaks or temperature inconsistencies.
Action 1: Perform a System Leak Check. Even a small leak can introduce oxygen, which can degrade thioesters at high temperatures and affect pressure/flow reproducibility.[2][3]
Action 2: Verify Temperatures. Ensure your headspace transfer line and GC inlet temperatures are set appropriately. A common starting point is 250 °C for the inlet, but this may need to be optimized.[1] Cold spots in the transfer line can cause analytes to re-condense, leading to broad peaks and poor recovery. A good practice is to set the transfer line temperature slightly higher than the incubation temperature.
Technical Support Center: Purification of Methyl pent-2-enethioate via Vacuum Distillation
Welcome to the advanced technical support guide for the purification of Methyl pent-2-enethioate . The purification of -unsaturated thioesters presents a unique intersection of thermal instability and chemical reactivity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support guide for the purification of Methyl pent-2-enethioate . The purification of
-unsaturated thioesters presents a unique intersection of thermal instability and chemical reactivity. Because the boiling point of this compound at atmospheric pressure exceeds the threshold for thermal decomposition, vacuum distillation is an absolute necessity[1].
According to the Clausius-Clapeyron relation, reducing the system pressure exponentially decreases the required boiling temperature, thereby preserving the integrity of the conjugated
-system[2]. Furthermore, -unsaturated systems are highly susceptible to spontaneous radical polymerization and require the strategic use of stabilizing agents during thermal processing[3].
This guide provides field-proven methodologies, self-validating protocols, and targeted troubleshooting to ensure high-yield, high-purity recovery of your target thioester.
I. Physicochemical Properties & Distillation Parameters
To establish a baseline for your distillation, refer to the quantitative parameters summarized below. Deviation from these target ranges often indicates a system leak or chemical degradation.
Parameter
Value / Specification
Rationale
Chemical Structure
-unsaturated thioester
Conjugated diene/ene system; prone to polymerization.
Molecular Weight
~130.21 g/mol
Determines vapor density and condensation efficiency.
Est. Boiling Point (760 Torr)
165 °C – 175 °C
Heating to this temperature causes rapid thermal decomposition[1].
Target Vacuum Pressure
1.0 – 5.0 Torr
Required to suppress the boiling point below degradation thresholds.
Target Boiling Point (Vacuum)
45 °C – 60 °C
Optimal vapor temperature for the main fraction collection.
The following diagram outlines the critical path for the vacuum distillation workflow, including integrated troubleshooting decision nodes.
Workflow for vacuum distillation of Methyl pent-2-enethioate with troubleshooting logic.
III. Step-by-Step Methodology: Self-Validating Protocol
This protocol is designed as a self-validating system; failure at any step requires halting the process to prevent product loss.
Phase 1: System Preparation & Passivation
Glassware Neutralization: Wash all glassware (short-path distillation head, receiving flasks) with saturated
. Causality: Trace acidic sites on borosilicate glass catalyze the isomerization of the -double bond to the -position.
Drying & Assembly: Rinse with deionized water and bake at 120°C for 2 hours. Assemble the apparatus using high-vacuum silicone grease on all ground-glass joints to ensure a hermetic seal.
Phase 2: Crude Pre-treatment & Degassing
3. Inhibition: Transfer the crude Methyl pent-2-enethioate into the distillation flask. Add 200 ppm of BHT (Butylated hydroxytoluene) to act as a radical scavenger[3]. Insert a triangular magnetic spin vane.
4. Cold Trap Integration: Connect the system to a dual-stage rotary vane vacuum pump equipped with a liquid nitrogen cold trap. Causality: This protects the pump oil from volatile thiol degradation products[4].
5. Room-Temperature Degassing: Before applying heat, initiate stirring and slowly apply vacuum (down to 1–5 Torr) for 20 minutes at room temperature. Validation: The absence of bubbling after 20 minutes validates that the system is sealed and all highly volatile impurities (e.g., residual methanethiol) have been stripped.
Phase 3: Distillation & Fractionation
6. Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature by 5°C increments. Do not exceed an 80°C bath temperature.
7. Fractionation: Monitor the vapor temperature. Discard the initial fore-run (typically containing residual solvents).
8. Collection: Collect the main fraction when the vapor temperature stabilizes (expected ~50–60°C at 2 Torr). The distillate should be a clear, pale-yellow liquid.
9. Post-Distillation Validation: Immediately validate purity via
NMR, ensuring the preservation of the conjugated alkene protons and the absence of thiol impurities.
IV. Troubleshooting Guides & FAQs
Q1: Why is the crude mixture polymerizing into a viscous gel upon heating?Causality:
-unsaturated thioesters contain a conjugated -system that is highly susceptible to thermally initiated radical polymerization. When heated above 80°C, trace peroxides or ambient light can trigger a chain reaction, transforming the monomer into a useless polymer matrix[3].
Solution:
Lower the Boiling Point: Ensure your vacuum pump is achieving a true high vacuum (< 5 Torr) so the thioester distills between 45–60°C[2]. Check for micro-leaks in the joints.
Increase Inhibition: Ensure you have added a radical scavenger such as BHT or hydroquinone (100–500 ppm) to the distillation flask prior to heating[3].
Q2: My post-distillation NMR shows a shift from the
-unsaturated product to the -isomer. How do I prevent this?Causality: The double bond in methyl pent-2-enethioate can isomerize to the -position to relieve steric strain or due to thermodynamic equilibration. This is heavily catalyzed by trace acids or bases on the glassware surface.
Solution:
Glassware Passivation: Strictly adhere to the
base-wash and thorough distilled water rinse outlined in the methodology.
Thermal Control: Avoid localized superheating by using an oil bath rather than a heating mantle. Ensure the bath temperature does not exceed the vapor temperature by more than 20°C.
Q3: Bumping is violently disrupting the fractional distillation, even with vigorous magnetic stirring.Causality: Under high vacuum, traditional boiling stones are entirely ineffective because the trapped air within their pores is immediately evacuated[1]. The high density and viscosity of the thioester crude can cause localized superheating at the bottom of the flask, leading to explosive vapor release (bumping).
Solution:
Capillary Bleed: Introduce a fine glass capillary tube reaching the bottom of the distillation flask. Allow a microscopic bleed of inert gas (Argon or Nitrogen) through the capillary to provide continuous, gentle nucleation sites for smooth boiling.
Spin Vane Optimization: Use a properly sized triangular spin vane instead of a standard cylindrical stir bar to maximize fluid agitation at the flask's apex.
Q4: The distillate has a severe mercaptan odor, and the vacuum pump oil is degrading rapidly. How do I manage volatile thiol impurities?Causality: Unreacted methanethiol (often used in thioester synthesis) or degradation by-products are highly volatile and corrosive. These low-boiling sulfur species bypass standard water-cooled condensers and dissolve directly into the vacuum pump oil, reducing vacuum efficiency and causing severe stench issues[4].
Solution:
Cold Trap Integration: You must install a liquid nitrogen or dry ice/acetone cold trap between the distillation setup and the vacuum pump. This will condense volatile thiols before they reach the pump oil.
Degassing Protocol: Subject the stirring crude mixture to vacuum for 15–30 minutes before applying heat to strip away residual methanethiol directly into the cold trap.
V. References
University of Rochester. "How to Purify by Distillation." Rochester.edu. Available at:[Link]
Wikipedia. "Vacuum distillation." Wikipedia.org. Available at:[Link]
Thieme Connect. "Product Class 8: α,β-Unsaturated Aldehydes." Science of Synthesis. Available at:[Link]
RSC Publishing. "Metal-free thioesterification of α,β-unsaturated aldehydes with thiols." Green Chemistry. Available at:[Link]
In-Depth Comparison Guide: ¹H and ¹³C NMR Spectral Analysis of Methyl pent-2-enethioate vs. Methyl pent-2-enoate
Executive Summary In drug development and synthetic organic chemistry, thioesters serve as critical acyl transfer reagents and key intermediates in polyketide biosynthesis. Differentiating a thioester, such as Methyl (E)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and synthetic organic chemistry, thioesters serve as critical acyl transfer reagents and key intermediates in polyketide biosynthesis. Differentiating a thioester, such as Methyl (E)-pent-2-enethioate , from its oxoester analogue, Methyl (E)-pent-2-enoate , relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive, objective comparison of their ¹H and ¹³C NMR spectral data. As a Senior Application Scientist, I have designed this guide to move beyond mere data listing—elucidating the electronic causality behind chemical shift deviations and establishing a self-validating experimental protocol for absolute structural confirmation.
Mechanistic Grounding: Electronic Effects on Chemical Shifts
The substitution of an oxygen atom with a sulfur atom in the ester linkage fundamentally alters the electronic environment of the molecule. This shift is dictated by differences in electronegativity and orbital geometry, which directly impact the NMR spectra .
Oxygen is highly electronegative (3.44) and a strong
-donor, effectively delocalizing electron density into the carbonyl carbon via resonance. Sulfur, being less electronegative (2.58) and possessing larger 3p orbitals, exhibits poor orbital overlap with the carbon 2p orbitals. This divergence results in two primary NMR phenomena:
Deshielding of the Carbonyl Carbon: The thioester carbonyl carbon is significantly more deshielded (
190 ppm) than the oxoester carbonyl (167 ppm) due to the lack of compensatory -donation from sulfur.
Anisotropic and Inductive Shifts on the Alkene: The
-proton (H-2) in a thioester is shifted downfield compared to an oxoester due to the stronger inductive electron-withdrawing nature of the isolated, ketone-like carbonyl group. Conversely, the -carbon experiences altered polarization, appearing slightly upfield relative to the oxoester analogue.
Quantitative Spectral Comparison
The following tables summarize the predicted and empirically corroborated NMR data for the thermodynamically favored (E)-isomers of both compounds, utilizing standard CDCl₃ solvent parameters .
A 1D spectrum alone is susceptible to misassignment. To ensure maximum trustworthiness, the following protocol represents a self-validating system utilizing orthogonal 2D NMR datasets to lock in the structural assignment.
Phase 1: Sample Preparation
Dissolution: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: High concentration ensures a high signal-to-noise ratio for insensitive ¹³C and 2D HMBC experiments. TMS provides an absolute zero reference to prevent chemical shift miscalibration.
Filtration: Transfer the solution to a high-quality 5 mm NMR tube, filtering through glass wool.
Causality: Particulates distort magnetic field homogeneity (shimming), leading to broadened line widths and the loss of crucial
-coupling resolution needed to confirm the (E)-alkene geometry ( = 15.5 Hz).
Phase 2: Acquisition Parameters
1D ¹H NMR: Acquire at 298 K using a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans.
1D ¹³C NMR: Acquire using a 30° pulse angle, a 2-second d1, and at least 512 scans with ¹H decoupling (WALTZ-16).
Causality: The 2-second relaxation delay ensures complete T1 relaxation of the methyl and alkene protons, providing accurate integration values critical for confirming proton ratios.
Phase 3: 2D Self-Validation Sequence
COSY (Correlation Spectroscopy): Acquire to map the scalar coupling network. This traces the continuous spin system from H-5
H-4 H-3 H-2, validating the intact pent-2-enyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign direct C-H attachments, preventing misassignment of the closely shifting alkyl regions.
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range (2-3 bond) C-H couplings.
Causality:This is the linchpin of the self-validating system. HMBC will reveal a highly specific cross-peak between the S-CH₃ protons (
2.35) and the thioester carbonyl carbon ( 190.2). This unequivocally proves the connectivity of the thioester linkage, ruling out isomeric structures.
Data Visualization: NMR Assignment & Validation Pathway
Figure 1: Self-validating NMR acquisition and multidimensional assignment workflow.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
Comparative
FTIR characteristic absorption bands of alpha-beta unsaturated thioesters
This guide details the FTIR characterization of -unsaturated thioesters, designed for researchers requiring precise structural validation in drug development and synthetic methodology. FTIR Analysis of -Unsaturated Thioe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the FTIR characterization of
-unsaturated thioesters, designed for researchers requiring precise structural validation in drug development and synthetic methodology.
FTIR Analysis of
-Unsaturated Thioesters: A Comparative Technical Guide
Executive Summary & Scientific Context
-unsaturated thioesters are critical electrophilic intermediates in polyketide biosynthesis and the development of covalent inhibitors (e.g., targeting cysteine proteases). Distinguishing them from their oxygenated ester and ketone analogs is a frequent analytical challenge.
Unlike simple esters, where the carbonyl stretching frequency (
) is dominated by the strong inductive effect of oxygen, thioesters exhibit a unique spectral signature driven by the mass effect of sulfur and orbital mismatch . This guide provides the diagnostic bands, mechanistic rationale, and experimental protocols to confidently identify these moieties.
Core Spectroscopic Distinction
-Unsaturated Thioesters: appears at 1660–1675 cm⁻¹ .
Key Differentiator: They absorb at significantly lower wavenumbers than esters (~1720 cm⁻¹) and often slightly lower than conjugated ketones, despite the common misconception that "esters are always higher."
Mechanistic Basis of Spectral Shifts
To interpret the spectra accurately, one must understand the electronic and vibrational origins of the shifts.
The Sulfur vs. Oxygen Paradigm
The shift in the carbonyl band between esters and thioesters is governed by three competing factors:
Resonance (
): overlap is poorer than . Less resonance stabilization should theoretically increase the double-bond character of C=O (raising ).
Induction (
): Oxygen is highly electronegative (3.44), strongly withdrawing electron density through the -bond, shortening and stiffening the C=O bond (raising ). Sulfur (2.58) has a negligible inductive effect.
Mass & Vibrational Coupling: The large mass of sulfur lowers the frequency of the C-S stretch and alters the normal mode coupling of the carbonyl group.
The Result: The lack of inductive strengthening and the mass effect dominate, causing thioesters to absorb at lower frequencies than esters.
Diagram: Electronic Effects on Carbonyl Frequency
Figure 1: Comparative electronic and vibrational drivers for Ester vs. Thioester carbonyl frequencies.
Characteristic Absorption Bands: The Master Table
The following data compares
-unsaturated thioesters with their relevant analogs.
Functional Group
System
(Stretch)
(Stretch)
Diagnostic Notes
Thioester
-Unsaturated
1660 – 1675 cm⁻¹
1610 – 1625 cm⁻¹
Primary Target. Often appears as a split band due to s-cis/s-trans conformers.
Thioester
Saturated
1690 – 1705 cm⁻¹
N/A
Reference baseline. Shift of ~25-30 cm⁻¹ due to conjugation.
Ester
-Unsaturated
1715 – 1730 cm⁻¹
1630 – 1640 cm⁻¹
Significantly higher than thioesters.
Ketone
-Unsaturated
1665 – 1685 cm⁻¹
1600 – 1620 cm⁻¹
Can overlap with thioesters; distinguish via C-S stretch (~700 cm⁻¹) or NMR.
Advanced Insight: Conformational Isomerism (s-cis vs. s-trans)
-unsaturated systems exist in equilibrium between s-cis and s-trans conformers around the C-C single bond.
s-cis (Syn): Generally the more stable conformer for thioesters (e.g., S-ethyl thioacrylate).[1][2]
s-trans (Anti): Less stable but spectrally distinct.
Diagnostic Marker: The presence of the s-trans conformer can be specifically monitored by a C-C stretching band at ~1170 cm⁻¹ , which is absent or shifted in the s-cis form.
Experimental Protocol: High-Fidelity Acquisition
To resolve the fine splitting between conformers or conjugated bands, standard "quick run" FTIR is often insufficient.
Step-by-Step Methodology
Sample Preparation:
Liquids: Use a demountable liquid cell with KBr or NaCl windows. Avoid neat films if the sample is viscous, as thickness variations can broaden peaks and obscure conformer splitting.
Solids: Prepare a 0.5% w/w solution in CCl₄ or CHCl₃ (if solubility permits) to eliminate intermolecular hydrogen bonding and lattice effects.
Instrument Parameters:
Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). This is critical to resolve the
shoulder from the intense band.
Scans: Accumulate 64 scans to improve signal-to-noise ratio for weak overtone bands.
Data Processing:
Perform a Second Derivative (2nd Der) analysis on the carbonyl region (1800–1600 cm⁻¹). This mathematical transformation will reveal hidden shoulders corresponding to the s-cis vs s-trans populations.
Workflow Diagram
Figure 2: Validated workflow for FTIR discrimination of unsaturated thioesters.
References
Tonge, P. J., Carey, P. R., & Fausto, R. (1997). Molecular structure of S-ethyl thioacrylate: Combined vibrational spectroscopic and ab initio SCF-MO study. Journal of the Chemical Society, Faraday Transactions, 93, 3957-3962.
Baker, B. L., et al. (1995). The molecular conformation of methyl methacrylate – An infrared and an ab initio study. Journal of Molecular Structure, 356, 95-104.[3]
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
The proper handling and disposal of volatile sulfur-containing compounds like methyl pent-2-enethioate (CAS 84307-99-3) require strict adherence to chemical causality and regulatory frameworks. As a thioester, this compo...
Author: BenchChem Technical Support Team. Date: March 2026
The proper handling and disposal of volatile sulfur-containing compounds like methyl pent-2-enethioate (CAS 84307-99-3) require strict adherence to chemical causality and regulatory frameworks. As a thioester, this compound presents a triad of operational challenges: acute flammability, potential inhalation toxicity, and an exceptionally low odor threshold that can trigger facility-wide nuisance complaints or evacuations if mishandled.
As a Senior Application Scientist, I have designed this procedural guide to move beyond basic safety data sheets. It provides a self-validating, mechanistic approach to thioester disposal, ensuring that your laboratory maintains both scientific integrity and strict environmental compliance.
I. Physicochemical Hazard Profile
To design an effective disposal protocol, we must first quantify the threat. The following table summarizes the operational implications derived from the physical properties of methyl pent-2-enethioate.
Property
Value / Characteristic
Operational Implication & Causality
Chemical Class
Unsaturated Thioester
Highly reactive with nucleophiles; susceptible to oxidative cleavage at both the thioester linkage and the alkene double bond.
Volatility & Odor
High / Pungent, malodorous
Trace amounts vaporize rapidly. Requires continuous fume hood operation. Direct disposal in standard waste bins guarantees odor permeation.
Flammability
Flammable Liquid
Exothermic reactions during disposal must be strictly controlled to prevent thermal runaway or ignition.
Solubility
Hydrophobic (Lipophilic)
Will not readily wash away with water. Requires chemical transformation (oxidation) to become water-soluble for aqueous disposal.
II. Disposal & Odor Mitigation Workflow
The disposal strategy for methyl pent-2-enethioate is dictated by volume. Bulk amounts require specialized lab packing, while trace amounts (such as contaminated glassware or pipette tips) must be chemically neutralized at the benchtop to prevent odor release.
Fig 1. Decision matrix for methyl pent-2-enethioate waste segregation and oxidative quenching.
III. Causality-Driven Disposal Protocols
Protocol A: Oxidative Quenching for Trace Amounts
The Causality: You cannot simply throw thioester-contaminated consumables into a solid waste bin. The compound will volatilize, causing severe odor issues. To solve this, we utilize a 5% sodium hypochlorite (NaOCl, household bleach) solution[1]. The hypochlorite acts as a strong oxidant, attacking the electron-rich sulfur atom. This oxidatively cleaves the thioester bond, driving the sulfur through sulfenic and sulfinic intermediates until it becomes a highly water-soluble, non-volatile, and odorless sulfonic acid[1][2]. Furthermore, the oxidant will attack the pent-2-ene double bond, completely degrading the molecule's structural integrity.
Step-by-Step Methodology:
Preparation: Inside a certified chemical fume hood, prepare a quenching bath using a wide-mouth high-density polyethylene (HDPE) container filled with 5% NaOCl solution.
Submersion: Fully submerge contaminated glassware, syringes, and pipette tips into the bleach bath. If quenching trace liquid waste, add the thioester dropwise.
Mechanistic Warning: This oxidation is highly exothermic. Adding bulk liquid rapidly will cause boiling, splattering, and the release of toxic vapors.
Incubation: Allow a minimum contact time of 24 hours. This ensures the kinetic completion of the oxidation from sulfenic to sulfonic acid.
Validation Check: Test the quenching bath with starch-iodide paper. A rapid blue/black color change confirms that excess hypochlorite is still present, proving the thioester has been fully consumed. Furthermore, the characteristic pungent odor should be completely absent.
Neutralization: Adjust the pH of the quenched solution to 6–8 using dilute HCl or NaOH. The resulting odorless, aqueous mixture can now be safely disposed of in the standard aqueous waste stream.
The Causality: Volumes exceeding 50 mL contain too much chemical energy to be safely oxidized on the benchtop; the resulting thermal runaway could cause a fire. Therefore, bulk methyl pent-2-enethioate must be preserved in its native state, segregated, and sent for high-temperature incineration[3]. For research facilities, managing this under allows for flexible accumulation while ensuring waste determinations are made by trained environmental health and safety (EHS) professionals[4][5].
Step-by-Step Methodology:
Primary Containment: Transfer bulk methyl pent-2-enethioate into a chemically compatible, rigid container (e.g., Teflon-lined glass or specialized HDPE). Do not use standard low-density plastics, as the lipophilic thioester will permeate the walls over time.
Secondary Containment: Seal the primary container tightly and place it inside a secondary containment vessel. Add an activated carbon pouch into the secondary container to adsorb any fugitive vapors that escape the primary seal.
Regulatory Labeling: Label the container strictly according to EPA Subpart K guidelines. The label must explicitly state "Hazardous Waste," include the accumulation start date, and note the specific hazard classes (Flammable, Toxic, Malodorous)[6].
Accumulation: Store the sealed unit in a designated, actively ventilated hazardous waste accumulation area.
Validation Check: Conduct weekly documented inspections of the accumulation area. The absence of any sulfurous odor in the storage cabinet validates the integrity of the primary and secondary seals.
Final Disposal: Coordinate with an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) for lab packing and high-temperature incineration[3][7].
IV. Emergency Spill Contingency
In the event of an accidental spill of methyl pent-2-enethioate outside the fume hood, immediate action is required to prevent inhalation hazards and facility contamination.
Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and increase room ventilation to maximum capacity.
Eliminate Ignition Sources: Because the chemical is flammable, shut off all nearby heat sources and electrical equipment.
Containment: Don appropriate PPE (respirator with organic vapor cartridges, nitrile gloves, and safety goggles). Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.
In-Situ Quenching: Once absorbed, carefully pour a 5% NaOCl (bleach) solution over the absorbent material to neutralize the odor and degrade the thioester on contact.
Collection: Sweep the neutralized slurry into a heavy-duty HDPE hazardous waste bag, double-seal it, and process it via Protocol B.
V. References
"Frequent Questions About Managing Hazardous Waste at Academic Laboratories." U.S. Environmental Protection Agency (EPA). URL: [Link]
"On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones." Macromolecules, American Chemical Society (ACS). URL: [Link]
"Hazardous Waste Management System for Colleges | How to Stay EPA Compliant." MCF Environmental. URL: [Link]
"Thiol and Thioester Chemistry." Wikipedia. URL:[Link]
Personal protective equipment for handling Methyl pent-2-enethioate
As a Senior Application Scientist, I approach the handling of volatile sulfur compounds (VSCs) not merely as a regulatory checklist, but as a fundamental exercise in chemical control. Methyl pent-2-enethioate is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of volatile sulfur compounds (VSCs) not merely as a regulatory checklist, but as a fundamental exercise in chemical control. Methyl pent-2-enethioate is a highly reactive thioester valued in organic synthesis and flavor profiling. However, its thioester linkage and volatile nature present unique logistical challenges.
Standard laboratory personal protective equipment (PPE) is insufficient if not paired with rigorous engineering controls and a chemically sound disposal plan. VSCs are notorious for their extremely low olfactory thresholds—often detectable by the human nose at parts-per-billion (ppb) levels [1]. A minor spill or improper glove removal can lead to laboratory-wide odor contamination, olfactory fatigue, and respiratory irritation. This guide provides a self-validating, causality-driven protocol to ensure absolute safety and environmental control.
The Causality of Protection: Strategic PPE Selection
When designing a safety protocol for Methyl pent-2-enethioate, we must understand why specific materials are chosen over others. The goal is to prevent both acute dermal exposure and chronic olfactory contamination.
Glove Permeability: Thioesters can rapidly permeate standard latex and thin nitrile. We mandate double-gloving with high-density nitrile (minimum 0.11 mm thickness) or neoprene [2]. The outer glove acts as the primary sacrificial barrier against chemical splashes, while the inner glove protects against micro-tears and vapor permeation.
Ocular Vulnerability: VSC vapors easily dissolve in the aqueous environment of the eyes, causing severe irritation and systemic absorption. Unvented chemical splash goggles are required; standard safety glasses offer zero vapor protection.
Respiratory Redundancy: While handling must occur in a certified fume hood, a NIOSH-approved respirator equipped with an organic vapor/acid gas cartridge (e.g., P100/OV) must be staged nearby. This is a redundant control strictly for emergency ventilation failure.
Quantitative Data: Chemical & PPE Specifications
To streamline risk assessment, the critical physicochemical properties and corresponding PPE specifications for Methyl pent-2-enethioate are summarized below.
Parameter
Specification / Value
Operational Implication
Chemical Name
Methyl pent-2-enethioate
Contains a reactive thioester linkage.
CAS Number
84307-99-3 [3]
Unique identifier for SDS cross-referencing.
Molecular Weight
129.20 g/mol
Highly volatile at standard room temperature.
Odor Threshold
< 1 ppb (estimated)
Causes rapid olfactory fatigue; requires strict vapor control [1].
Primary Glove Material
Nitrile (≥ 0.11 mm) or Neoprene
Prevents rapid dermal permeation of VSCs [2].
Eye Protection
Unvented Splash Goggles
Prevents vapor dissolution in ocular fluid.
Quenching Agent
10% Sodium Hypochlorite (Bleach)
Oxidatively cleaves the thioester bond [4].
Self-Validating Operational Workflow
Trust in a safety protocol requires that the system proves its own efficacy in real-time. Every step in this methodology includes a built-in validation check.
Step 1: Engineering Control Validation
Action: Power on the chemical fume hood and set the sash to the marked operational height (typically 18 inches).
Validation: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. An active, inward flutter visually confirms negative pressure and effective vapor capture.
Step 2: PPE Donning & Integrity Check
Action: Don the inner nitrile gloves, a flame-resistant lab coat, unvented goggles, and the outer nitrile gloves.
Validation: Before donning, trap ambient air inside each glove and roll the cuff tightly. A lack of deflation confirms the absence of microscopic pinhole leaks.
Step 3: Chemical Handling & Transfer
Action: Open the Methyl pent-2-enethioate container exclusively within the deepest functional zone of the fume hood (minimum 6 inches behind the sash). Use dedicated, disposable glass pipettes for liquid transfer to avoid contaminating reusable syringes.
Validation: Monitor the ambient laboratory air. If a characteristic sulfurous odor is detected outside the hood, immediately cap the reagent, lower the sash, and evacuate the immediate area to assess ventilation integrity.
Step 4: Oxidative Quenching & Decontamination
Action: Thioesters are highly susceptible to oxidative cleavage. Treat all contaminated disposable tools, empty vials, and minor spills with a freshly prepared 10% sodium hypochlorite (household bleach) solution [4].
Validation: The bleach efficiently cleaves the thioester bond, oxidizing the volatile sulfur into a non-odorous sulfonate/sulfate [4]. The complete cessation of the sulfur odor from the waste container confirms successful chemical quenching.
Step 5: PPE Doffing
Action: Remove the outer gloves using the "glove-in-glove" technique to trap chemical residue inside the inverted gloves. Wash the inner gloved hands with a dilute bleach wipe, remove the inner gloves, and finally wash bare hands with soap and water.
Validation: Visual inspection of bare hands for erythema (redness), coupled with an olfactory check of the skin for residual odor, confirms successful, uncontaminated doffing.
Visualizing the Safety Architecture
The following diagram maps the logical flow of the self-validating handling and disposal process.
Operational workflow for the safe handling and oxidative quenching of Methyl pent-2-enethioate.
Disposal and Waste Segregation Plan
Never dispose of unquenched Methyl pent-2-enethioate in standard organic waste carboys. The compound will continuously off-gas, creating a severe inhalation hazard for waste management personnel.
Quenching Submersion: Submerge all contaminated consumables (pipette tips, weigh boats) in the 10% bleach solution for a minimum of 30 minutes to ensure complete thioester degradation [4].
Aqueous Segregation: Once fully oxidized, the resulting aqueous mixture must be transferred to a designated, vented "Aqueous Basic Waste" container.
Hazard Labeling: Clearly label the waste vessel as "Oxidized Thioester Waste - Contains Hypochlorite."Critical Warning: Never mix this quenched waste with acidic waste streams, as the reaction will rapidly generate lethal chlorine gas.
References
MDPI. "Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions." MDPI,[Link]